Product packaging for Bopindolol fumarate(Cat. No.:CAS No. 79125-22-7)

Bopindolol fumarate

Cat. No.: B12422926
CAS No.: 79125-22-7
M. Wt: 496.6 g/mol
InChI Key: SRGXLPJWUNBTKJ-WLHGVMLRSA-N
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Description

Bopindolol fumarate is a useful research compound. Its molecular formula is C27H32N2O7 and its molecular weight is 496.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32N2O7 B12422926 Bopindolol fumarate CAS No. 79125-22-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

79125-22-7

Molecular Formula

C27H32N2O7

Molecular Weight

496.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate

InChI

InChI=1S/C23H28N2O3.C4H4O4/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17;5-3(6)1-2-4(7)8/h5-13,18,24-25H,14-15H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

SRGXLPJWUNBTKJ-WLHGVMLRSA-N

Isomeric SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bopindolol Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bopindolol is a non-selective β-adrenergic receptor antagonist renowned for its long-acting therapeutic effects in the management of hypertension and other cardiovascular disorders. As a prodrug, it is hydrolyzed in the body to its active metabolite. This technical guide provides a comprehensive overview of the synthesis of bopindolol and its subsequent conversion to the pharmaceutically relevant fumarate salt. Detailed experimental protocols for each synthetic step are presented, alongside a thorough characterization of the final active pharmaceutical ingredient (API), bopindolol fumarate. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of this important cardiovascular drug.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the bopindolol base, which is then converted to its fumarate salt to enhance its stability and bioavailability. The overall synthetic pathway is depicted below, followed by detailed experimental protocols for each stage.

Synthesis of Bopindolol Base

The synthesis of the bopindolol base is accomplished in three primary steps:

  • Epoxidation of 4-Hydroxy-2-methylindole: The initial step involves the reaction of 4-hydroxy-2-methylindole with epichlorohydrin to form the epoxide intermediate, 4-(oxiran-2-ylmethoxy)-2-methyl-1H-indole.

  • Ring-Opening of the Epoxide: The synthesized epoxide undergoes a ring-opening reaction with tert-butylamine to yield the amino-alcohol intermediate, 4-(3-(tert-butylamino)-2-hydroxypropoxy)-2-methyl-1H-indole.

  • Esterification: The final step in the formation of the bopindolol base is the esterification of the secondary alcohol with benzoic anhydride.

Synthesis_Workflow Bopindolol Base Synthesis Workflow cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Ring-Opening cluster_step3 Step 3: Esterification A 4-Hydroxy-2-methylindole C 4-(Oxiran-2-ylmethoxy)-2-methyl-1H-indole A->C Base (e.g., NaOH) B Epichlorohydrin B->C D 4-(Oxiran-2-ylmethoxy)-2-methyl-1H-indole F 4-(3-(tert-Butylamino)-2-hydroxypropoxy)- 2-methyl-1H-indole D->F E tert-Butylamine E->F G 4-(3-(tert-Butylamino)-2-hydroxypropoxy)- 2-methyl-1H-indole I Bopindolol Base G->I H Benzoic Anhydride H->I

Figure 1: Bopindolol Base Synthesis Workflow

Conversion to this compound

The final step involves the reaction of the bopindolol base with fumaric acid to form the stable fumarate salt.

Experimental Protocols

Step 1: Synthesis of 4-(Oxiran-2-ylmethoxy)-2-methyl-1H-indole

  • Materials: 4-Hydroxy-2-methylindole, epichlorohydrin, sodium hydroxide, and a suitable solvent (e.g., 1,4-dioxane and water)[1].

  • Procedure:

    • Dissolve 4-hydroxy-2-methylindole in a mixture of 1,4-dioxane and water[1].

    • Add a solution of sodium hydroxide[1].

    • Add epichlorohydrin to the reaction mixture and stir at room temperature[1].

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, extract the product with a suitable organic solvent (e.g., dichloromethane)[1].

    • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product[1].

    • Purify the product by flash chromatography.

Step 2: Synthesis of 4-(3-(tert-butylamino)-2-hydroxypropoxy)-2-methyl-1H-indole

  • Materials: 4-(Oxiran-2-ylmethoxy)-2-methyl-1H-indole, tert-butylamine, and a suitable solvent (e.g., methanol).

  • Procedure:

    • Dissolve 4-(oxiran-2-ylmethoxy)-2-methyl-1H-indole in methanol.

    • Add an excess of tert-butylamine to the solution.

    • Heat the reaction mixture at reflux and monitor by TLC.

    • Once the reaction is complete, remove the solvent and excess tert-butylamine under reduced pressure.

    • The resulting crude product can be used in the next step without further purification or can be purified by column chromatography.

Step 3: Synthesis of Bopindolol Base

  • Materials: 4-(3-(tert-butylamino)-2-hydroxypropoxy)-2-methyl-1H-indole, benzoic anhydride, and a suitable solvent and base (e.g., pyridine).

  • Procedure:

    • Dissolve 4-(3-(tert-butylamino)-2-hydroxypropoxy)-2-methyl-1H-indole in pyridine.

    • Add benzoic anhydride to the solution and stir at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude bopindolol base.

    • Purify the product by column chromatography.

Step 4: Preparation of this compound

  • Materials: Bopindolol base, fumaric acid, and a suitable solvent (e.g., ethanol).

  • Procedure:

    • Dissolve the purified bopindolol base in warm ethanol.

    • In a separate flask, dissolve an equimolar amount of fumaric acid in warm ethanol.

    • Add the fumaric acid solution to the bopindolol base solution with stirring.

    • Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate crystallization.

    • Collect the precipitated this compound by filtration.

    • Wash the crystals with cold ethanol and dry under vacuum.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and quality. The following analytical techniques are employed for this purpose.

Characterization_Workflow This compound Characterization Workflow cluster_methods Analytical Techniques cluster_properties Physicochemical Properties A Melting Point F Identity & Purity A->F B NMR Spectroscopy (¹H and ¹³C) G Structure Elucidation B->G C FT-IR Spectroscopy H Functional Groups C->H D Mass Spectrometry I Molecular Weight D->I E HPLC J Purity & Assay E->J

Figure 2: this compound Characterization Workflow

Physicochemical Properties
PropertyValueReference
Chemical Formula C₂₇H₃₂N₂O₇[2][3]
Molecular Weight 496.6 g/mol [2][3]
Appearance White to off-white crystalline solid
Melting Point Data not available in search results
Spectroscopic and Chromatographic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: While specific experimental data for this compound is not available in the provided search results, the expected proton signals would correspond to the aromatic protons of the indole and benzoate rings, the methyl group on the indole ring, the protons of the propyl chain, the tert-butyl group, and the vinyl protons of fumaric acid.

  • ¹³C NMR: Similarly, specific experimental data is unavailable. The expected carbon signals would include those from the aromatic rings, the carbonyl group of the ester, the carbons of the propyl chain, the tert-butyl group, the indole methyl group, and the carboxylic acid and vinyl carbons of fumaric acid.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3400N-H stretching (indole)
~3000-2800C-H stretching (aliphatic)
~1720C=O stretching (ester)
~1600C=C stretching (aromatic)
~1200C-O stretching (ether/ester)

2.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound would show the molecular ion peak corresponding to the bopindolol base, as the fumaric acid would likely not be observed under typical ionization conditions.

  • Bopindolol Base (C₂₃H₂₈N₂O₃):

    • Calculated Molecular Weight: 380.48 g/mol [3]

    • Expected [M+H]⁺: m/z 381.21

2.2.4. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and for assaying its concentration in pharmaceutical formulations. A typical reversed-phase HPLC method would be employed.

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 220 nm)
Injection Volume 20 µL

Conclusion

This technical guide has outlined the synthetic pathway and characterization of this compound. The provided experimental protocols offer a foundation for the laboratory synthesis of this important pharmaceutical compound. The characterization data, while based on expected values due to the lack of specific experimental results in the provided search information, serves as a guide for the analytical confirmation of the synthesized product. Further research to obtain and publish detailed experimental characterization data would be a valuable contribution to the scientific community.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of Bopindolol Fumarate

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Chemical Identity and Structure

Bopindolol is an ester prodrug of the beta-blocker pindolol.[1] It is a non-selective beta-adrenergic antagonist that also exhibits intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity.[2][3] The fumarate salt is a common pharmaceutical formulation.

IdentifierDataReference
IUPAC Name (E)-but-2-enedioic acid;[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate[4]
Chemical Formula C27H32N2O7[4]
Molecular Weight 496.6 g/mol [4]
CAS Number 79125-22-7[4]
Canonical SMILES CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O[4]

Physicochemical Properties

The physicochemical characteristics of an active pharmaceutical ingredient (API) are critical as they influence formulation design, manufacturing processes, and the drug's ultimate bioavailability.[5]

PropertyValueSource / MethodReference
Physical State SolidExperimental[1]
Melting Point 152–153 °CFor malonate salt[1]
pKa (Strongest Basic) 9.29Chemaxon Prediction (for Bopindolol base)[1]
LogP (Octanol/Water) 4.45 - 4.7ALOGPS / Chemaxon Prediction (for Bopindolol base)[1][3]
Water Solubility 0.0016 mg/mLALOGPS Prediction (for Bopindolol base)[1]
Solubility (Other) Soluble in ether, methylene chlorideExperimental (for Bopindolol base)[6]

Note: Some experimental data, such as melting point and water solubility, are reported for different salt forms (e.g., malonate) or predicted for the free base. These values should be considered indicative for the fumarate salt.

Mechanism of Action & Signaling Pathway

Bopindolol functions as a non-selective antagonist of beta-1 (β1) and beta-2 (β2) adrenergic receptors.[2][7] By blocking these receptors, primarily in the heart and juxtaglomerular apparatus, it inhibits the downstream effects of catecholamines like epinephrine and norepinephrine. This leads to a decrease in heart rate and blood pressure.[1] Its action on β2 receptors also inhibits the production of renin, thereby downregulating the renin-angiotensin-aldosterone system, which prevents vasoconstriction and water retention.[1][8] Bopindolol also shows affinity for certain serotonin receptors, such as 5-HT1A.[2][3]

Bopindolol's inhibitory action on beta-adrenergic signaling pathways.

Experimental Protocols

Precise determination of physicochemical properties requires standardized experimental protocols. While specific internal validation reports for this compound are proprietary, the following outlines general, widely accepted methodologies for key parameters.[5][9]

Solubility Determination (Shake-Flask Method)

The equilibrium solubility is a critical parameter for drug development. The shake-flask method is a gold standard for its determination.[10]

Protocol:

  • Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., purified water, buffer solutions at various pH levels) in a sealed container.

  • Equilibration: The container is agitated in a constant-temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled (e.g., 25°C or 37°C).

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).

  • Analysis: The concentration of this compound in the clear, saturated filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Solubility_Workflow start Start step1 Add excess Bopindolol fumarate to solvent start->step1 step2 Agitate at constant temperature to reach equilibrium (e.g., 24-48h) step1->step2 step3 Separate solid from solution (Centrifuge/Filter) step2->step3 step4 Analyze solute concentration in filtrate (e.g., HPLC) step3->step4 end Determine Solubility step4->end

General workflow for solubility determination via the shake-flask method.
pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is vital for understanding a drug's ionization state at different physiological pH values, which affects its solubility, absorption, and distribution.

Protocol:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol), to ensure complete dissolution.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve using derivative plots. Semiautomated potentiometric systems are commonly used for this purpose.[11]

Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity, which is a key predictor of its membrane permeability and pharmacokinetic behavior.

Protocol:

  • Phase Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the drug between the two immiscible layers and then allowed to stand until the phases are completely separated.

  • Analysis: The concentration of Bopindolol in both the n-octanol and aqueous layers is measured using an appropriate analytical technique like HPLC or UV-Vis spectrophotometry.

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the drug's concentration in the octanol phase to its concentration in the aqueous phase.

References

Bopindolol fumarate mechanism of action in cardiovascular research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Bopindolol Fumarate in Cardiovascular Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bopindolol is a long-acting, non-selective β-adrenoceptor antagonist with partial agonist activity, clinically utilized for the management of cardiovascular conditions such as hypertension and angina pectoris.[1][2] As a prodrug, bopindolol is metabolized into its primary active form, the pindolol derivative 18-502, which exerts the majority of the pharmacological effects.[3][4] Its mechanism of action is multifaceted, primarily involving competitive, non-selective blockade of β1- and β2-adrenergic receptors, coupled with a unique intrinsic sympathomimetic activity (ISA).[5][6] This partial agonism results in a baseline level of receptor stimulation, which modulates its hemodynamic profile compared to β-blockers lacking ISA. Additionally, bopindolol and its metabolites interact with serotonin receptors, notably acting as antagonists at 5-HT1A receptors. This technical guide provides a detailed exploration of these mechanisms, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.

Pharmacokinetics and Metabolism

Bopindolol itself is a prodrug, which undergoes extensive first-pass metabolism in the liver to yield its active metabolites.[3] The primary active metabolite is 18-502 (4-(3-tert-butylamino-2-hydroxypropoxy)-2-methyl indole), a hydrolyzed form that is structurally similar to pindolol and possesses potent β-blocking activity.[4][7] Another metabolite, 20-785 , also contributes to the overall effect but to a lesser extent.[7] The conversion to these active forms results in a delayed onset but prolonged duration of action, allowing for once-daily dosing.[3][8] The active metabolite 18-502 is significantly more potent than the parent compound, bopindolol.[4]

G Bopindolol Bopindolol (Prodrug) Metabolite1 Metabolite 18-502 (Primary Active Form) Bopindolol->Metabolite1 Hepatic Hydrolysis (First-Pass Metabolism) Metabolite2 Metabolite 20-785 (Active) Bopindolol->Metabolite2 Inactive Inactive Metabolites Metabolite1->Inactive Further Metabolism Metabolite2->Inactive Further Metabolism

Figure 1: Bopindolol Metabolic Pathway.

Core Mechanism of Action at Adrenergic Receptors

The cardiovascular effects of bopindolol are primarily mediated through its interaction with the β-adrenergic signaling cascade.

Non-selective β-Adrenoceptor Antagonism

Bopindolol's active metabolite, 18-502, is a potent competitive antagonist at both β1- and β2-adrenergic receptors.[5][7]

  • β1-Adrenoceptor Blockade: Primarily located in cardiac tissue, blockade of these receptors by bopindolol antagonizes the effects of catecholamines (epinephrine and norepinephrine). This leads to a reduction in heart rate (negative chronotropy), myocardial contractility (negative inotropy), and cardiac output, particularly during sympathetic stimulation (e.g., exercise).[1][9]

  • β2-Adrenoceptor Blockade: In the juxtaglomerular apparatus of the kidney, β-receptors (predominantly β1 but with β2 contribution) stimulate renin release. By blocking these receptors, bopindolol reduces plasma renin activity, which in turn decreases the production of angiotensin II and aldosterone.[5][10] This contributes to its antihypertensive effect by reducing vasoconstriction and sodium/water retention.

Intrinsic Sympathomimetic Activity (ISA)

A defining characteristic of bopindolol (via its active metabolite) is its intrinsic sympathomimetic activity (ISA), meaning it is a partial agonist.[8][11] Unlike pure antagonists that render the receptor inactive, a partial agonist provides a low level of receptor stimulation.[11]

  • At Rest: When sympathetic tone is low, the partial agonist activity of bopindolol can lead to a heart rate and cardiac output that are higher than those seen with β-blockers lacking ISA.[11]

  • During Exercise: When sympathetic tone is high and catecholamine levels are elevated, bopindolol acts as a competitive antagonist, blocking the excessive stimulation and blunting the exercise-induced tachycardia.[12]

  • Vascular Effects: The ISA at β2-receptors located on vascular smooth muscle is believed to contribute to vasodilation.[13] This partial stimulation can lead to a reduction in peripheral vascular resistance over the long term, which is a key component of its antihypertensive efficacy.[13]

G cluster_0 Cell Membrane BetaReceptor β-Adrenoceptor (β1 / β2) GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts Catecholamine Catecholamines (Epinephrine, Norepinephrine) Catecholamine->BetaReceptor Full Agonist (Strong Activation) Bopindolol Bopindolol (Active Metabolite) Bopindolol->BetaReceptor Partial Agonist (ISA) (Weak Activation) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (↑ Heart Rate, ↑ Contractility, Vasodilation) PKA->Response Phosphorylates Targets G P1 Prepare Receptor Membranes (e.g., from tissue homogenate) P2 Incubate Membranes with: 1. Radioligand (e.g., [³H]CGP-12177) 2. Test Compound (Bopindolol) P1->P2 P3 Separate Bound/Free Ligand (Rapid Vacuum Filtration) P2->P3 P4 Quantify Bound Radioactivity (Scintillation Counting) P3->P4 P5 Analyze Data: - Plot Competition Curve - Calculate IC50 → Ki → pKi P4->P5 G P1 Generate Agonist (Isoproterenol) Dose-Response Curve (DRC) on Isolated Tissue (e.g., Atria) P2 Incubate Tissue with Fixed Concentration of Antagonist (Bopindolol) P1->P2 P3 Generate a Second Agonist DRC in Presence of Antagonist P2->P3 P4 Calculate Dose Ratio (DR) from EC50 shift. Repeat for multiple antagonist concentrations. P3->P4 P5 Construct Schild Plot: log(DR-1) vs -log[Antagonist] pA2 = x-intercept P4->P5

References

Bopindolol Fumarate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 79125-22-7

Chemical Name: (E)-but-2-enedioic acid;[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate

This technical guide provides an in-depth overview of Bopindolol fumarate, a non-selective β-adrenergic receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document consolidates key data on its physicochemical properties, pharmacology, pharmacokinetics, and clinical applications. It also includes detailed experimental protocols and visualizations to facilitate a comprehensive understanding of this compound.

Physicochemical Properties

This compound is the fumarate salt of Bopindolol. As a prodrug, Bopindolol is converted in the body to its active metabolite, pindolol.[1] The following table summarizes its key physicochemical properties.

PropertyValueSource
Molecular Formula C27H32N2O7[2]
Molecular Weight 496.6 g/mol [2]
CAS Number 79125-22-7[2]
Appearance Solid[3]
Water Solubility 3.3 mg/mL (malonate salt)[1]
logP (Predicted) 4.45 - 4.7[1]
pKa (Strongest Acidic) 16.8 (Predicted)[1]
pKa (Strongest Basic) 9.5 (Predicted)[1]

Pharmacology

Bopindolol is a non-selective antagonist of β1- and β2-adrenergic receptors with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[4][5] It also exhibits low affinity for the β3-adrenergic receptor.[4] The active metabolite of Bopindolol, pindolol, also interacts with serotonin receptors, specifically acting as a 5-HT1A and 5-HT1B receptor antagonist.[6][7] This dual action on both adrenergic and serotonergic systems contributes to its overall pharmacological profile.

Mechanism of Action

Bopindolol exerts its therapeutic effects primarily through the antagonism of β-adrenergic receptors. By blocking these receptors, it inhibits the actions of catecholamines like epinephrine and norepinephrine. This leads to a reduction in heart rate, myocardial contractility, and blood pressure.[1] Its partial agonist activity means that it can cause a slight activation of the β-adrenergic receptors, which may mitigate some of the adverse effects associated with complete β-blockade, such as bradycardia.

The interaction of its active metabolite, pindolol, with 5-HT1A receptors is of particular interest in the context of neuropsychopharmacology. Pindolol's antagonist activity at presynaptic 5-HT1A autoreceptors can lead to an increase in serotonin release, which is a mechanism being explored for augmenting the effects of antidepressant medications.[7]

Pharmacodynamics

The pharmacodynamic properties of Bopindolol and its active metabolite have been characterized through various in vitro and in vivo studies. The following table summarizes key binding affinity (pKi) and antagonist potency (pA2) values.

CompoundReceptorpKi / pA2 ValueStudy DetailsSource
Bopindololβ1-AdrenoceptorpKi: 7.44 ± 0.12Radioligand binding assay in COS-7 cells[8]
Bopindololβ2-AdrenoceptorMore selective for β2 than β1Radioligand binding assay in rat brain and heart[8]
Metabolite 18-502β-AdrenoceptorsHigher pKi and pA2 than BopindololRadioligand binding assay and pharmacological assessment[8]
Pindolol5-HT1A ReceptorKi: 6.4 nmol/LRadioligand binding assay in CHO-h5-HT1A cells[9]
Pindolol5-HT1A ReceptorKi: 8.9 nMReceptor binding assay[6]
Pindolol5-HT1B ReceptorIC50: 6.8 nMReceptor binding assay[6]

Signaling Pathways

The signaling pathways affected by Bopindolol are primarily those downstream of β-adrenergic and 5-HT1A receptors.

β-Adrenergic Receptor Signaling

Bopindolol, as a β-blocker, antagonizes the G-protein coupled β-adrenergic receptors. This action inhibits the activation of adenylyl cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP) and consequently, decreased protein kinase A (PKA) activity.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane Beta_AR β-Adrenergic Receptor G_Protein Gs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Epinephrine Epinephrine/ Norepinephrine Epinephrine->Beta_AR Activates Bopindolol Bopindolol (Antagonist) Bopindolol->Beta_AR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Heart Rate, Reduced Contractility, Lower Blood Pressure PKA->Cellular_Response Leads to

β-Adrenergic Receptor Signaling Pathway Antagonism by Bopindolol.
5-HT1A Receptor Signaling

The active metabolite of Bopindolol, pindolol, acts as an antagonist at presynaptic 5-HT1A autoreceptors. This action blocks the negative feedback mechanism on serotonin release, leading to increased synaptic serotonin levels.

Serotonin_Signaling cluster_presynaptic Presynaptic Neuron HT1A_AutoR 5-HT1A Autoreceptor Serotonin_Vesicle Serotonin Vesicles HT1A_AutoR->Serotonin_Vesicle Inhibits Release Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse Release Pindolol Pindolol (Antagonist) Pindolol->HT1A_AutoR Blocks Increased_Serotonin Increased Synaptic Serotonin Pindolol->Increased_Serotonin Leads to Serotonin_Synapse->HT1A_AutoR Binds to (Negative Feedback)

Pindolol's Antagonism of Presynaptic 5-HT1A Autoreceptors.

Pharmacokinetics

Bopindolol is well-absorbed after oral administration and is rapidly hydrolyzed to its active metabolite. The pharmacokinetic parameters of hydrolyzed bopindolol have been studied in various populations.

ParameterYoung Healthy Men (n=17)Elderly Healthy Men (n=20)Source
t½β (h) Increased by 40% in elderlyIncreased by 40% vs. young[10]
AUC(0-24h) Increased by 26% in elderlyIncreased by 26% vs. young[10]
Cmax Not significantly differentNot significantly different[10]
tmax Not significantly differentNot significantly different[10]
CL/f Not significantly differentNot significantly different[10]
Absolute Bioavailability ~70%-[11]

Clinical Efficacy and Safety

Bopindolol has been investigated in numerous clinical trials, primarily for the treatment of hypertension.

Efficacy in Hypertension

Clinical studies have demonstrated that Bopindolol, administered once daily, effectively reduces blood pressure in patients with mild to moderate essential hypertension.[12][13]

  • In a multi-center, single-blind, placebo-controlled trial with 44 hypertensive patients, Bopindolol (1-2 mg daily) significantly reduced supine blood pressure from a mean of 169/103 mmHg to 136/85 mmHg after 12 weeks of treatment.[2]

  • Another study involving 13 hypertensive patients showed a significant reduction in blood pressure with a mean effective dose of 2.2 mg per day.[13]

  • A double-blind study comparing Bopindolol with metoprolol in 86 hypertensive patients found both drugs to be equally effective in controlling blood pressure, with 70% of patients achieving a diastolic pressure below 95 mmHg in monotherapy.[12]

Safety and Tolerability

Bopindolol is generally well-tolerated. The incidence of adverse effects has been reported as low in clinical trials.[12][13]

A dose-response study in 115 hypertensive patients observed a trend toward an increase in the incidence of side effects with increasing dosage (0.5 mg, 1.0 mg, 2.0 mg).[4] However, specific frequencies of adverse events are not consistently reported across all studies. Commonly reported side effects for beta-blockers include fatigue, dizziness, and bradycardia.

Experimental Protocols

Radioligand Binding Assay for β-Adrenoceptor Affinity

This protocol is a representative method for determining the binding affinity of Bopindolol and its metabolites to β-adrenergic receptors, based on published studies.[8]

Objective: To determine the pKi values of Bopindolol and its metabolites for β1- and β2-adrenergic receptors.

Materials:

  • Membrane preparations from rat heart (rich in β1) and rat lung (rich in β2) or from cells expressing recombinant human β1- and β2-adrenoceptors (e.g., COS-7 cells).

  • Radioligands: [³H]CGP 12177 (non-selective β-antagonist) or [¹²⁵I]Iodocyanopindolol ([¹²⁵I]ICYP).

  • This compound and its metabolites (e.g., 18-502).

  • Non-labeled ligands for determining non-specific binding (e.g., propranolol).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the incubation buffer. Determine the protein concentration of the membrane suspension.

  • Binding Assay: In a final volume of 250 µL, incubate the membrane preparation (50-100 µg of protein) with a fixed concentration of the radioligand (e.g., 50 pM [¹²⁵I]ICYP or 1 nM [³H]CGP 12177) and varying concentrations of the competing ligand (Bopindolol or its metabolites).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand). Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (Tissue/Cells) Start->Membrane_Prep Assay_Setup Assay Setup: - Membranes - Radioligand - Competing Ligand Membrane_Prep->Assay_Setup Incubation Incubation (e.g., 25°C, 60 min) Assay_Setup->Incubation Filtration Rapid Filtration (Separate bound/free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis End End Data_Analysis->End

Workflow for Radioligand Binding Assay.
HPLC Method for Determination of Bopindolol

The following is a representative HPLC method for the determination of Bopindolol in pharmaceutical preparations, based on published methods for related compounds.[14][15]

Objective: To quantify the amount of Bopindolol in a pharmaceutical formulation.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphate buffer (e.g., 20 mM potassium phosphate monobasic, adjusted to a specific pH with phosphoric acid).

  • This compound reference standard.

Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer and an organic solvent (e.g., acetonitrile or methanol) in a defined ratio (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation: For tablets, accurately weigh and crush a number of tablets. Transfer a portion of the powder equivalent to a known amount of Bopindolol to a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter.

  • Chromatography: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the Bopindolol peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of Bopindolol in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Synthesis

The synthesis of Bopindolol typically involves a multi-step process. A general synthetic route is outlined below.

Bopindolol_Synthesis Start_Mat 4-Hydroxy-2-methylindole + Epichlorohydrin Intermediate_1 2-Methyl-4-(oxiran-2-ylmethoxy)-1H-indole Start_Mat->Intermediate_1 Base Intermediate_2 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole Intermediate_1->Intermediate_2 + tert-Butylamine Bopindolol_Base Bopindolol Intermediate_2->Bopindolol_Base + Benzoic Anhydride Final_Product This compound Bopindolol_Base->Final_Product + Fumaric Acid

General Synthetic Pathway for this compound.

Conclusion

This compound is a well-characterized, long-acting, non-selective β-adrenergic receptor antagonist with partial agonist activity. Its established efficacy and good tolerability profile have made it a valuable therapeutic option for the management of hypertension. The dual action of its active metabolite on both the adrenergic and serotonergic systems presents intriguing possibilities for its use in other therapeutic areas. This technical guide provides a comprehensive summary of the available data on this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Bopindolol Fumarate: A Technical Overview of its Molecular Characteristics and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth look at the molecular structure and weight of bopindolol fumarate, a non-selective β-adrenoceptor antagonist. The information is presented to support research and development activities in the pharmaceutical sciences.

Molecular and Physical Data

This compound is the salt of bopindolol and fumaric acid. Bopindolol itself is an ester prodrug of pindolol, a known beta-blocker.[1][2] The key quantitative data for bopindolol and its fumarate salt are summarized below.

PropertyBopindolol BaseFumaric AcidThis compound
Molecular Formula C₂₃H₂₈N₂O₃[3][4]C₄H₄O₄[3]C₂₇H₃₂N₂O₇[5][6]
Molecular Weight 380.48 g/mol [2][3][4]116.07 g/mol [3]496.6 g/mol [5]
IUPAC Name [1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoateFumaric acid(E)-but-2-enedioic acid;[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate[5]

Mechanism of Action: Signaling Pathway

Bopindolol is a prodrug that is converted to its active metabolite, pindolol. Pindolol functions as a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[7][8] It also exhibits intrinsic sympathomimetic activity (ISA) and interacts with serotonin 5-HT receptors.[7][8]

The primary antihypertensive effect is achieved through the blockade of β1 receptors in the heart and kidneys. This action initiates a signaling cascade that affects the Renin-Angiotensin-Aldosterone System (RAAS).

Bopindolol_Signaling_Pathway cluster_drug Drug Action cluster_receptor Receptor Interaction cluster_downstream Downstream Effects (RAAS Inhibition) Bopindolol Bopindolol (Prodrug) Pindolol Pindolol (Active) Bopindolol->Pindolol Metabolism Beta1_Receptor β1-Adrenergic Receptor (Heart, Kidneys) Pindolol->Beta1_Receptor Antagonism Renin Renin Release ↓ Beta1_Receptor->Renin Angiotensin_II Angiotensin II ↓ Renin->Angiotensin_II Aldosterone Aldosterone Release ↓ Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction ↓ Angiotensin_II->Vasoconstriction Water_Retention Water Retention ↓ Aldosterone->Water_Retention Blood_Pressure Blood Pressure ↓ Vasoconstriction->Blood_Pressure Water_Retention->Blood_Pressure

Caption: Signaling pathway of Bopindolol's active metabolite, Pindolol.

Experimental Protocols

Detailed experimental protocols for the characterization and analysis of bopindolol can be found in the cited literature. Key methodologies include:

  • High-Performance Liquid Chromatography (HPLC): Used for the determination of bopindolol in plasma.

  • Radioligand Binding Assays: Employed to study the dissociation of bopindolol from β1-adrenoceptors.[9]

  • Clinical Pharmacological Studies: Involving the assessment of cardiac β-adrenoceptor blockade and effects on plasma renin activity in human subjects.[10]

For specific, detailed protocols, researchers are encouraged to consult the primary scientific publications.

References

Preclinical Pharmacology of Bopindolol Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bopindolol is a non-selective β-adrenoceptor antagonist that acts as a prodrug, being rapidly metabolized to its active form, pindolol.[1] This guide provides an in-depth overview of the preclinical pharmacology of bopindolol fumarate, summarizing key findings from in vitro and in vivo studies. It covers its mechanism of action, receptor binding affinity, pharmacodynamics, and the pharmacological properties of its primary metabolites. The information is presented to support further research and development of this compound.

Introduction

Bopindolol is a potent, long-acting beta-blocker characterized by its non-selective antagonism of β1- and β2-adrenergic receptors.[2] A key feature of bopindolol is its intrinsic sympathomimetic activity (ISA), also referred to as partial agonist activity.[3][4] This property allows it to produce a low level of receptor stimulation while simultaneously blocking the effects of more potent endogenous agonists like epinephrine and norepinephrine.[5][6] Additionally, bopindolol exhibits membrane-stabilizing activity and interacts with serotonin 5-HT1A and 5-HT1B receptors.[2][3][7] The sustained action of bopindolol is attributed to its active metabolites, 18-502 and 20-785, which also possess significant beta-blocking properties.[3][8]

Mechanism of Action

Bopindolol exerts its pharmacological effects primarily through the competitive, non-selective blockade of β1- and β2-adrenergic receptors.[2] As a prodrug, it is converted to the active compound pindolol.[5] The blockade of β1-adrenergic receptors, located predominantly in the heart, leads to a reduction in heart rate, myocardial contractility, and cardiac output.[5] The antagonism of β2-adrenergic receptors in the juxtaglomerular apparatus of the kidney inhibits the release of renin, thereby suppressing the renin-angiotensin-aldosterone system and contributing to its antihypertensive effect.[5]

Signaling Pathway

The binding of bopindolol (as its active form, pindolol) to β-adrenergic receptors antagonizes the activation of adenylyl cyclase by catecholamines. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn reduces the activation of protein kinase A (PKA). The downstream effects include modulation of calcium channels and other cellular proteins involved in cardiac muscle contraction and smooth muscle relaxation.

Bopindolol_Signaling_Pathway cluster_membrane Cell Membrane beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts catecholamines Catecholamines (Epinephrine, Norepinephrine) catecholamines->beta_receptor Activates bopindolol Bopindolol (Pindolol) bopindolol->beta_receptor Antagonizes atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Physiological Response (e.g., ↓ Heart Rate) pka->cellular_response Leads to

Bopindolol's antagonism of the β-adrenergic signaling cascade.

Pharmacodynamics

The pharmacodynamic profile of bopindolol is defined by its beta-blocking potency, partial agonist activity, and membrane-stabilizing effects.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of bopindolol and its metabolites for β-adrenergic receptors. The negative logarithm of the inhibitory constant (pKi) is a measure of binding affinity, with higher values indicating greater affinity.

CompoundReceptor SubtypeTissue/Cell LinepKi Value (mean ± SEM)Reference
Bopindolol β1-ARCOS-7 Cells7.44 ± 0.12[9]
β2-ARBovine Mesenteric Artery7.70 ± 0.13[10]
Metabolite 18-502 β1-ARCOS-7 Cells9.38 ± 0.31[9]
β2-ARBovine Mesenteric Artery8.07 ± 0.13[10]
Metabolite 20-785 β1-ARCOS-7 Cells6.65 ± 0.16[9]
β2-ARBovine Mesenteric Artery8.20 ± 0.24[10]
Propranolol (Reference) β1-ARCOS-7 Cells9.02 ± 0.04[9]
Pindolol (Reference) β1-ARCOS-7 Cells8.17 ± 0.15[9]
Atenolol (Reference) β1-ARCOS-7 Cells5.55 ± 0.14[9]
Metoprolol (Reference) β1-ARCOS-7 Cells5.99 ± 0.13[9]

Table 1: Receptor Binding Affinities (pKi) of Bopindolol and its Metabolites.

In Vitro Studies

Studies using isolated guinea pig tissues have provided valuable insights into the functional activity of bopindolol and its metabolites.

ParameterBopindololMetabolite 18-502Metabolite 20-785Propranolol (Reference)Reference
β-Blocking Potency (vs. Isoproterenol)
Isolated Atria (β1)1.1-2.8x34.7-38.0x0.5x1x[3]
Isolated Trachea (β2)14.1x29.0x0.1x1x[3]

Table 2: Relative Beta-Blocking Potency of Bopindolol and its Metabolites Compared to Propranolol in Isolated Guinea Pig Tissues.

In Vivo Studies

Preclinical in vivo studies have been conducted in various animal models to assess the pharmacodynamic effects of bopindolol.

Animal ModelEffectDosageObservationsReference
Pithed Rats Hypotensive Effect3.0 mg/kg~8 mmHg decrease in diastolic blood pressure.[11]
Heart RateDose-dependent decrease.The hypotensive effect was independent of β-adrenoceptors.[11]
Anesthetized Open Chest Dogs Anti-tachycardic Action (vs. Isoproterenol)N/AMetabolite 18-502 was 19x more potent than propranolol.[8]
Inhibition of Myocardial Oxygen Consumption Increase (vs. Isoproterenol)N/AMetabolite 18-502 was 34x more potent than propranolol.[8]

Table 3: In Vivo Pharmacodynamic Effects of Bopindolol and its Metabolites.

Intrinsic Sympathomimetic Activity (ISA)

Bopindolol and its metabolites exhibit partial agonist activity, which was demonstrated in pithed rats where they caused a dose-dependent increase in heart rate that was inhibited by propranolol.[3] This intrinsic sympathomimetic activity is a key feature that differentiates bopindolol from many other beta-blockers and may contribute to a more favorable side-effect profile, particularly concerning resting heart rate.[3][6]

Membrane Stabilizing Activity (MSA)

Bopindolol and its metabolite 18-502 have been shown to be more potent membrane stabilizers than propranolol.[3] This property, which is related to the blockade of sodium channels, is typically observed at higher concentrations and its clinical relevance for beta-blockers is generally considered minimal except in cases of overdose.[3][12][13] The metabolite 20-785 exhibits only a minimal membrane-stabilizing effect.[3]

Pharmacokinetics

Bopindolol is a prodrug that is rapidly and extensively metabolized to its active form, pindolol.[1] The pharmacokinetic properties of pindolol have been studied in several animal species.

SpeciesAbsorptionFirst-Pass EffectHalf-lifeExcretionReference
Mouse GoodN/AN/ASpecies-specific[14]
Rat GoodN/AN/AMainly biliary[14][15]
Dog GoodN/ABiphasic: 8 min & 3 hrEqual in feces and urine[14][15]
Rhesus Monkey Slower than rat/dogN/AN/AMainly renal[14][15]
Human Rapid12-25%~3-4 hoursSpecies-specific[14]

Table 4: Comparative Pharmacokinetics of Pindolol (Active Moiety of Bopindolol) in Different Species.

The long duration of action of bopindolol is attributed to the potent and persistent activity of its metabolites, 18-502 and 20-785.[3]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing β-receptors incubation Incubate membranes, radioligand, and Bopindolol together prep_membranes->incubation prep_radioligand Prepare radioligand (e.g., ³H-CGP-12177) prep_radioligand->incubation prep_test_compound Prepare serial dilutions of Bopindolol prep_test_compound->incubation filtration Separate bound from free radioligand via filtration incubation->filtration counting Quantify radioactivity of bound ligand filtration->counting analysis Calculate IC₅₀ and Ki values counting->analysis

Workflow for a competitive radioligand binding assay.

A typical protocol involves incubating cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (bopindolol).[16] After reaching equilibrium, the bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is then measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).[16]

Isolated Tissue Experiments (Guinea Pig Atria/Trachea)

These experiments assess the functional antagonist activity of a compound.

Isolated_Tissue_Experiment cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis dissect Dissect guinea pig atria (β1) or trachea (β2) mount Mount tissue in an organ bath with buffer dissect->mount stabilize Allow tissue to stabilize mount->stabilize add_agonist Add β-agonist (Isoproterenol) to establish a baseline response stabilize->add_agonist add_antagonist Add Bopindolol (antagonist) add_agonist->add_antagonist re_add_agonist Re-challenge with β-agonist add_antagonist->re_add_agonist measure Measure the change in chronotropic (atria) or relaxant (trachea) response re_add_agonist->measure calculate Calculate pA₂ or potency ratio measure->calculate

Workflow for isolated tissue functional antagonism assay.

In this setup, an isolated tissue, such as the guinea pig right atrium (rich in β1 receptors) or trachea (rich in β2 receptors), is mounted in an organ bath.[3][17] The tissue's response to a β-agonist like isoproterenol is measured (e.g., change in heart rate or muscle relaxation). Subsequently, the tissue is exposed to bopindolol, and the agonist challenge is repeated. The extent to which bopindolol inhibits the agonist-induced response is a measure of its functional antagonist potency.[3]

Conclusion

This compound is a non-selective beta-blocker with a distinct preclinical pharmacological profile characterized by its prodrug nature, long duration of action, intrinsic sympathomimetic activity, and membrane-stabilizing properties. Its active metabolites, particularly 18-502, contribute significantly to its potent and sustained beta-blocking effects. The preclinical data summarized in this guide provide a solid foundation for understanding the multifaceted mechanism of action of bopindolol and for guiding further research and clinical development. The detailed experimental methodologies and summarized quantitative data offer valuable resources for researchers in the field of cardiovascular pharmacology.

References

Bopindolol Fumarate: A Technical Whitepaper on a Long-Acting Pindolol Prodrug

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bopindolol is a long-acting, non-selective β-adrenoceptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[1][2][3][4] It functions as a prodrug, being rapidly metabolized in the body to its active hydrolysed form, which is structurally analogous to the well-characterized β-blocker, pindolol.[1][3] This strategic chemical modification allows for a prolonged duration of action, making it suitable for once-daily administration in the management of conditions such as hypertension.[5][6] This technical guide provides an in-depth overview of bopindolol fumarate, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic profile, and the experimental methodologies used in its characterization.

Mechanism of Action

Bopindolol's therapeutic effects are attributable to its active metabolite, which acts as a non-selective antagonist at both β1- and β2-adrenergic receptors.[4][7] By competitively blocking these receptors, it inhibits the effects of catecholamines like epinephrine and norepinephrine.[7] This blockade results in a reduction of heart rate, myocardial contractility, and blood pressure.[8] A unique feature of bopindolol, inherited from its active metabolite, is its intrinsic sympathomimetic activity (ISA), meaning it can also partially activate β-receptors.[4] This partial agonism may mitigate some of the adverse effects associated with complete β-blockade, such as bradycardia.[4]

Prodrug Conversion

Bopindolol is an ester prodrug that undergoes hydrolysis to its active form. While the specific esterases involved in this biotransformation are not extensively detailed in the available literature, the process is known to be rapid and extensive.[1][3]

G Bopindolol Bopindolol (Ester Prodrug) Esterases Hepatic and/or Plasma Esterases Bopindolol->Esterases Active_Metabolite Active Metabolite (Pindolol Analogue) Esterases->Active_Metabolite Hydrolysis

Prodrug activation of Bopindolol.
Beta-Adrenergic Receptor Signaling Pathway

The active metabolite of bopindolol antagonizes the β-adrenergic signaling cascade. Upon binding of an agonist like norepinephrine, β-adrenergic receptors activate a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then converts ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response such as increased heart rate and contractility. By blocking the receptor, bopindolol's active metabolite prevents this cascade.

G cluster_cell Cardiomyocyte cluster_membrane Cell Membrane β-AR β-Adrenergic Receptor G Gs Protein β-AR->G Activates AC Adenylyl Cyclase G->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Response Increased Heart Rate & Contractility PKA->Response Phosphorylates Targets Bopindolol_Metabolite Bopindolol (Active Metabolite) Bopindolol_Metabolite->β-AR Blocks Norepinephrine Norepinephrine Norepinephrine->β-AR Binds

Beta-adrenergic receptor signaling pathway.

Quantitative Data

Receptor Binding Affinities

The binding affinities of bopindolol, its metabolites, and pindolol for β1- and β2-adrenergic receptors have been determined using radioligand binding assays. The pKi values from a study using COS-7 cell membranes transiently expressing these receptors are summarized below.[1] The pKi value is the negative logarithm of the Ki (inhibitory constant), so a higher pKi indicates a higher binding affinity.

CompoundReceptor SubtypepKi (mean ± SEM)Ki (nM) (Calculated)
Bopindololβ1-AR7.44 ± 0.1236.3
Metabolite 1 (18-502)β1-AR9.38 ± 0.310.42
Metabolite 2 (20-785)β1-AR6.65 ± 0.16223.9
Pindololβ1-AR8.17 ± 0.156.76
Bopindololβ2-ARNot specified, but rank order of pKi values is the same as for β1-ARs-
Metabolite 1 (18-502)β2-ARNot specified, but rank order of pKi values is the same as for β1-ARs-
Metabolite 2 (20-785)β2-ARNot specified, but rank order of pKi values is the same as for β1-ARs-
Pindololβ2-ARNot specified, but rank order of pKi values is the same as for β1-ARs-

Note: Ki values were calculated from the pKi values using the formula Ki = 10^(-pKi) M and converted to nM.

Pharmacokinetic Parameters

Bopindolol is characterized by a slow onset and long duration of action.[9] Its oral bioavailability is approximately 70%.[9] A study on the steady-state pharmacokinetics of the active hydrolyzed metabolite of bopindolol in young and elderly men revealed age-related changes.[5]

ParameterYoung Men (n=17)Elderly Men (n=20)% Change in Elderly
t1/2 β (half-life)--+40%
AUC(0-24h)--+26% (unadjusted), +41% (weight-adjusted)
CmaxNot altered (unadjusted)Significantly different (weight-adjusted)+29% (weight-adjusted)
CL/f (apparent clearance)Not altered (unadjusted)Significantly different (weight-adjusted)-30% (weight-adjusted)

Data adapted from Holmes et al., 1991.[5]

The pharmacokinetics of pindolol, the parent compound of bopindolol's active metabolite, have been extensively studied. It has a high bioavailability due to a low first-pass effect and moderate metabolism.[10]

Pharmacodynamic Effects

In a clinical trial with hypertensive subjects, a single oral dose of 2 mg of bopindolol led to a fall in cardiac output (-12% ± 2%) and heart rate (-11% ± 2%).[8] Twenty-four hours after administration, mean arterial pressure and systemic vascular resistance were reduced by 12% ± 2% and 12% ± 5%, respectively.[8] After three weeks of treatment, the mean arterial pressure had fallen by 9% ± 2%.[8] In animal studies, bopindolol (3.0 mg/kg) produced a decrease in diastolic blood pressure of about 8 mmHg in pithed rats.[11]

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors (Representative Protocol)

This protocol is a representative example based on general methodologies for radioligand binding assays.[12][13][14]

Objective: To determine the binding affinity (Ki) of bopindolol and its metabolites for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes from tissues or cells expressing β1- and β2-adrenergic receptors (e.g., transfected COS-7 cells).[1]

  • Radioligand (e.g., [125I]iodocyanopindolol).[2]

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Non-specific binding competitor (e.g., propranolol).

  • Test compounds (bopindolol, metabolites, pindolol) at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in a lysis buffer and isolate the membrane fraction by differential centrifugation.[12] Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare Cell Membranes Incubate Incubate Membranes, Radioligand & Competitor Membranes->Incubate Reagents Prepare Radioligand & Competitors Reagents->Incubate Filter Filter to Separate Bound & Free Ligand Incubate->Filter Count Measure Radioactivity Filter->Count Plot Plot Binding Curve Count->Plot Calculate Calculate IC50 & Ki Plot->Calculate

Workflow for a radioligand binding assay.
In Vivo Hypotensive Effect in Pithed Rats (Representative Protocol)

This protocol is based on a study by Tanaka et al. (1993).[11]

Objective: To assess the hypotensive effect of bopindolol.

Animals: Male Wistar rats.

Procedure:

  • Animal Preparation: Anesthetize the rats and pith them by inserting a steel rod through the orbit and foramen magnum into the vertebral canal to destroy the central nervous system. This procedure eliminates reflex changes in heart rate and blood pressure.

  • Instrumentation: Cannulate the trachea for artificial respiration. Insert catheters into a femoral vein for drug administration and a carotid artery for blood pressure and heart rate monitoring.

  • Drug Administration: Administer bopindolol intravenously at different doses (e.g., 0.3, 1, and 3 mg/kg).

  • Measurement: Continuously record diastolic blood pressure and heart rate.

  • Data Analysis: Compare the changes in diastolic blood pressure and heart rate from baseline after the administration of bopindolol.

Synthesis of this compound (General Representative Steps)

While a specific detailed protocol for this compound synthesis is not publicly available, the general synthesis of similar β-blockers involves the following key steps, as exemplified by the synthesis of (S)-bisoprolol.[15]

  • Synthesis of the Epoxide Precursor: The indole starting material is reacted with an epoxide-forming reagent, such as epichlorohydrin, in the presence of a base.

  • Ring Opening of the Epoxide: The resulting epoxide is then reacted with an excess of the appropriate amine (in the case of bopindolol, tert-butylamine) to open the epoxide ring and form the aminopropanol side chain.

  • Esterification: The hydroxyl group on the aminopropanol side chain is then esterified with benzoic acid or a derivative thereof.

  • Salt Formation: The final bopindolol free base is reacted with fumaric acid in a suitable solvent to form the fumarate salt, which often has improved stability and solubility.

Conclusion

This compound is a well-characterized prodrug of a non-selective β-blocker with intrinsic sympathomimetic activity. Its formulation as a prodrug confers a long duration of action, allowing for effective once-daily dosing in the management of hypertension. The extensive preclinical and clinical data demonstrate its efficacy in reducing blood pressure and its distinct pharmacokinetic profile. The methodologies outlined in this guide provide a framework for the continued investigation and understanding of bopindolol and other long-acting β-adrenoceptor antagonists.

References

An In-Depth Technical Guide to the Interaction of Bopindolol Fumarate with 5-HT Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between bopindolol fumarate and its active metabolite, pindolol, with serotonin (5-HT) receptors. This document consolidates key quantitative data, details common experimental methodologies, and visualizes the critical signaling pathways involved in these interactions.

Quantitative Analysis of Bopindolol and Metabolites at 5-HT Receptors

Bopindolol, a non-selective beta-adrenergic antagonist, and its active metabolites also exhibit notable affinity for serotonergic receptors, particularly the 5-HT1A and 5-HT1B subtypes. The following tables summarize the available quantitative data on the binding affinities and functional activities of these compounds.

Table 1: Binding Affinities (pKi) of Bopindolol and its Metabolites at the 5-HT1B Receptor

CompoundReceptorTissue SourceRadioligandpKiReference
Bopindolol5-HT1BRat Brain & Heart[3H]CGP12177 / [125I]ICYPLess selective for 5-HT1B than β2[1]
Metabolite 18-5025-HT1BRat Brain & Heart[3H]CGP12177 / [125I]ICYPHigher than Bopindolol[1]
Metabolite 20-7855-HT1BRat Brain & Heart[3H]CGP12177 / [125I]ICYPLower than Metabolite 18-502[1]

Table 2: Binding Affinities (Ki) and Functional Data of Pindolol (Active Metabolite of Bopindolol) at the 5-HT1A Receptor

CompoundParameterReceptor/SystemValueReference
(-)-PindololKiHuman 5-HT1A (CHO cells)6.4 nmol/L[2]
(-)-PindololEfficacy (vs. 5-HT)[35S]-GTPγS binding20.3%[2]
PindololpIC50 (Antagonism of 5-HT)[35S]-GTPγS binding (dentate gyrus)5.82[3]
(-)-PindololFunctional ActivitycAMP accumulation (HeLa cells)Silent Antagonist[4]

Note: Bopindolol is a prodrug that is rapidly metabolized to its active form, which is structurally similar to pindolol. Much of the research on the 5-HT receptor interaction has been conducted using pindolol.

Signaling Pathways

The interaction of bopindolol's active metabolite, pindolol, with 5-HT1A receptors modulates several downstream signaling cascades. As a partial agonist, it can both weakly activate these pathways and antagonize the effects of the endogenous full agonist, serotonin.

Canonical Gαi-Mediated Pathway

The 5-HT1A receptor primarily couples to inhibitory G-proteins (Gαi/o). Upon activation, this leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

G_alpha_i_pathway Bopindolol Bopindolol (as Pindolol) Receptor 5-HT1A Receptor Bopindolol->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates

Canonical Gαi-mediated signaling pathway of the 5-HT1A receptor.
Gβγ-Mediated Pathways

The dissociation of the G-protein upon receptor activation also releases the Gβγ subunit complex, which can independently modulate effector proteins. A key Gβγ-mediated effect of 5-HT1A receptor activation is the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

G_beta_gamma_pathway Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates to GIRK GIRK Channel G_beta_gamma->GIRK Activates K_ion K+ ions GIRK->K_ion Efflux of Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization

Gβγ-mediated activation of GIRK channels by the 5-HT1A receptor.

Experimental Protocols

The characterization of bopindolol's interaction with 5-HT receptors relies on a suite of in vitro assays. Below are detailed methodologies for the key experiments cited in the literature.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of bopindolol and its metabolites for 5-HT receptors.

Materials:

  • Membrane Preparations: Homogenates from tissues or cells expressing the target 5-HT receptor subtype (e.g., rat brain cortex for 5-HT1B, or CHO cells transfected with human 5-HT1A).

  • Radioligand: A high-affinity radioactive ligand for the target receptor (e.g., [125I]iodocyanopindolol for 5-HT1B, [3H]8-OH-DPAT for 5-HT1A).

  • Test Compounds: this compound and its metabolites at various concentrations.

  • Assay Buffer: Typically Tris-HCl buffer with appropriate ions (e.g., MgCl2).

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the test compound (bopindolol or metabolite) and the receptor-containing membrane preparation in the assay buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly terminate the reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubate (reach equilibrium) Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compound Test Compound (Bopindolol) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Workflow for a competitive radioligand binding assay.
[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor, allowing for the characterization of a compound as an agonist, partial agonist, or antagonist.

Objective: To determine the functional activity (e.g., partial agonism) of pindolol at 5-HT1A receptors.

Materials:

  • Membrane Preparations: As in the radioligand binding assay.

  • [35S]GTPγS: A non-hydrolyzable, radioactive analog of GTP.

  • GDP: Guanosine diphosphate, to ensure a basal state of G-protein activity.

  • Test Compound: Pindolol at various concentrations.

  • Assay Buffer: Typically includes HEPES, NaCl, and MgCl2.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Pre-incubation: Pre-incubate the membrane preparation with GDP in the assay buffer.

  • Incubation: Add the test compound (pindolol) at various concentrations and [35S]GTPγS to initiate the reaction. For antagonist studies, the test compound is added before a known agonist.

  • Reaction Time: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes at 30°C).

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing and Counting: Wash the filters and measure the incorporated [35S]GTPγS via scintillation counting.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of the test compound to generate a dose-response curve. From this, determine the EC50 (potency) and Emax (efficacy) relative to a full agonist. For antagonist activity, determine the pIC50 or pA2 value.[2][3]

cAMP Accumulation Assay

This assay directly measures the functional consequence of Gαi/o or Gαs-coupled receptor activation by quantifying changes in intracellular cAMP levels.

Objective: To confirm the antagonist or partial agonist effect of pindolol on the 5-HT1A receptor-mediated inhibition of adenylyl cyclase.

Materials:

  • Whole Cells: A cell line expressing the target receptor (e.g., HeLa or CHO cells with recombinant human 5-HT1A receptors).

  • Adenylyl Cyclase Stimulator: Forskolin, to induce a measurable level of cAMP.

  • Test Compound: Pindolol at various concentrations.

  • Reference Agonist: 5-HT or another 5-HT1A agonist.

  • cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaScreen) for the detection of cAMP.

Procedure:

  • Cell Culture: Culture the cells to an appropriate density in multi-well plates.

  • Pre-treatment: Pre-treat the cells with the test compound (pindolol) for a short period.

  • Stimulation: Add forskolin along with a reference agonist (to measure antagonism) or alone (to measure inverse agonism).

  • Incubation: Incubate for a specified time (e.g., 15-30 minutes) to allow for changes in cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen assay kit.

  • Data Analysis: To assess antagonism, determine the ability of pindolol to reverse the inhibition of forskolin-stimulated cAMP accumulation caused by the reference agonist.[4][5]

Conclusion

This compound, primarily through its active metabolite pindolol, interacts with 5-HT receptors, exhibiting notable partial agonist and antagonist activity at the 5-HT1A receptor and binding affinity for the 5-HT1B receptor. The methodologies of radioligand binding, GTPγS binding, and cAMP accumulation assays are crucial for quantifying these interactions and elucidating the functional consequences on downstream signaling pathways. This guide provides the foundational technical information for researchers and professionals in drug development to understand and further investigate the serotonergic pharmacology of bopindolol.

References

Early-Phase Research on Bopindolol Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-phase research and development of bopindolol fumarate, a non-selective beta-adrenoceptor antagonist. Bopindolol is a prodrug that is rapidly metabolized to its active form, pindolol.[1] This guide compiles and presents key preclinical and Phase I clinical data, focusing on the compound's pharmacodynamics, pharmacokinetics, and safety profile. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological and experimental processes are included to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.

Mechanism of Action

Bopindolol exerts its pharmacological effects as a non-selective antagonist of beta-1 (β1) and beta-2 (β2)-adrenergic receptors.[2] Its primary active metabolite, 18-502, is a potent beta-blocker.[3][4] The binding of bopindolol and its metabolites to these receptors inhibits the actions of catecholamines like epinephrine and norepinephrine. This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[2] Additionally, bopindolol exhibits intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity.[2]

The signaling pathway involves the competitive inhibition of G-protein coupled β-adrenergic receptors. By blocking these receptors, bopindolol prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP). This cascade of events ultimately leads to the observed cardiovascular effects.

Bopindolol Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bopindolol Bopindolol (Active Metabolites) BetaReceptor β-Adrenergic Receptor Bopindolol->BetaReceptor Antagonism GProtein G-Protein (Gs) AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Inhibition cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation (Blocked) CaChannels Calcium Channels PKA->CaChannels Phosphorylation (Reduced) PhysiologicalResponse Decreased Heart Rate & Blood Pressure CaChannels->PhysiologicalResponse

Bopindolol's antagonism of β-adrenergic receptors.

Pharmacodynamics

Preclinical Findings

Preclinical studies in animal models, including dogs and rats, have demonstrated the potent beta-blocking activity of bopindolol and its metabolites.[3][5][6] Key findings include the dose-dependent inhibition of isoprenaline-induced tachycardia.[3][5]

Clinical Findings

In healthy volunteers and hypertensive patients, bopindolol has been shown to effectively reduce resting and exercise-induced heart rate and blood pressure.[7][8][9] A dose-response relationship has been established for its effect on heart rate, with a plateau observed at higher doses.[10]

Table 1: Preclinical Pharmacodynamic Data for Bopindolol and its Metabolites

CompoundAnimal ModelParameterMethodResultCitation
BopindololConscious DogsInhibition of Isoprenaline-induced TachycardiaIntravenous administration of isoprenaline (0.1 µg/kg) with and without bopindolol (3-100 µg/kg IV).Dose-dependent inhibition of tachycardia.[5]
BopindololPithed RatsDiastolic Blood PressureIntravenous administration.Reduction in diastolic blood pressure.[6]
Metabolite 18-502Anesthetized Open Chest DogsAnti-tachycardic Action vs. PropranololInhibition of isoproterenol (0.1 µg/kg, i.v.)-induced tachycardia.19 times more potent than propranolol.[3]
Metabolite 18-502Anesthetized Open Chest DogsInhibition of Myocardial Oxygen Consumption vs. PropranololInhibition of isoproterenol (0.1 µg/kg, i.v.)-induced increase in oxygen consumption.34 times more potent than propranolol.[3]

Table 2: Clinical Pharmacodynamic Data for Bopindolol in Hypertensive Patients

Study DesignPatient PopulationDoseDurationPrimary EndpointResultCitation
Single-blind, placebo-controlled10 hypertensive subjects2 mg orally (acute); 2-4 mg (long-term)24 hours (acute); 3 weeks (long-term)Mean Arterial Pressure (MAP)Acute: -12% ± 2%; Long-term: -9% ± 2%[7]
Single-blind, placebo-controlled10 hypertensive subjects2 mg orally (acute)24 hoursHeart Rate-11% ± 2%[7]
Randomized, double-blind, parallel groups115 hypertensive patients0.5 mg, 1.0 mg, 2.0 mg daily28 daysSupine Diastolic Blood PressureNo clear dose-effect relationship; 0.5 mg on plateau of effect.[10]
Randomized, double-blind, parallel groups115 hypertensive patients0.5 mg, 1.0 mg, 2.0 mg daily28 daysHeart RateDose-dependent reduction with plateau starting at 1 mg.[10]
Monotherapy13 hypertensive patients1-4 mg once daily (titrated)12 weeksDiastolic Blood PressureSignificant reduction; mean effective dose 2.2 mg/day.[11]
Multi-center, single-blind, placebo-controlled44 hypertensive patients1-2 mg once daily (titrated)12 weeksSupine Blood PressureSignificant reduction from 169/103 mmHg to 136/85 mmHg.[12]

Pharmacokinetics

Bopindolol is a prodrug that is rapidly and extensively metabolized to its active form.[13] The primary active metabolite is hydrolyzed bopindolol (18-502).[14][15] The pharmacokinetic profile of hydrolyzed bopindolol is characterized by a relatively long half-life, allowing for once-daily dosing.[14][16]

Table 3: Pharmacokinetic Parameters of Hydrolyzed Bopindolol (Active Metabolite)

PopulationDoset1/2β (hours)AUC(0-24h) (ng·h/mL)Cmax (ng/mL)tmax (hours)Citation
Young Healthy Men (n=17)Not specifiedIncreased by 40% in elderlyIncreased by 26% in elderlyNot significantly alteredNot significantly altered[14]
Elderly Healthy Men (n=20)Not specifiedIncreased by 40% vs. youngIncreased by 26% vs. youngNot significantly alteredNot significantly altered[14]
Healthy Volunteers (n=6)2 mg oral4-5Not reportedNot reportedNot reported[15]

Experimental Protocols

Preclinical Study: Beta-Blocking Action in Open Chest Dogs
  • Objective: To compare the beta-blocking activity of bopindolol and its active metabolites with propranolol and atenolol.[3]

  • Animal Model: Anesthetized open chest dogs.[3]

  • Procedure:

    • Animals were anesthetized and the chest was opened to expose the heart.

    • Basal cardio-hemodynamic parameters were recorded.

    • Isoproterenol (0.1 µg/kg, i.v.) was administered to induce tachycardia and an increase in myocardial oxygen consumption.[3]

    • Bopindolol, its metabolites, propranolol, or atenolol were administered at various doses.

    • The inhibitory effects on the isoproterenol-induced changes were measured and compared.[3]

  • Data Analysis: Dose-response curves were generated to compare the potency of the different compounds.[3]

Clinical Study: Dose-Response in Hypertensive Patients
  • Objective: To determine the optimal antihypertensive dose of bopindolol.[10]

  • Study Design: Randomized, double-blind, parallel-group study.[10]

  • Patient Population: 115 patients with hypertension.[10]

  • Procedure:

    • A 15-day single-blind placebo run-in period.[10]

    • Patients were randomized to receive one of four daily doses for 28 days: 0 mg (placebo), 0.5 mg, 1.0 mg, or 2.0 mg of bopindolol.[10]

    • Supine diastolic blood pressure and heart rate were measured at baseline and throughout the treatment period.[10]

  • Data Analysis: Analysis of variance was used to compare the effects of the different doses on blood pressure and heart rate.[10]

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Protocol cluster_assessment Assessment & Analysis Screening Patient Screening (Hypertensive Patients) InformedConsent Informed Consent Screening->InformedConsent Enrollment Enrollment (n=115) InformedConsent->Enrollment PlaceboRunIn 15-Day Placebo Run-in Enrollment->PlaceboRunIn Randomization Randomization PlaceboRunIn->Randomization DoseGroups Dose Groups (28 Days) - Placebo (0 mg) - 0.5 mg - 1.0 mg - 2.0 mg Randomization->DoseGroups DataCollection Data Collection (BP & Heart Rate) DoseGroups->DataCollection DataAnalysis Statistical Analysis (ANOVA) DataCollection->DataAnalysis Results Results (Dose-Effect Relationship) DataAnalysis->Results

Workflow of a dose-response clinical trial for bopindolol.

Receptor Binding Affinity

Radioligand binding assays have been utilized to determine the affinity of bopindolol and its metabolites for β-adrenergic receptors. These studies provide quantitative measures of the drug-receptor interaction.

Table 4: Receptor Binding Affinity (pKi) of Bopindolol and Metabolites

CompoundReceptor SubtypeTissue/Cell SourcepKi ValueCitation
Bopindololβ1-ARCOS-7 cell membranes7.44 ± 0.12[17]
Metabolite 18-502β1-ARCOS-7 cell membranes9.38 ± 0.31[17]
Metabolite 20-785β1-ARCOS-7 cell membranes6.65 ± 0.16[17]
Bopindololβ2-ARCOS-7 cell membranesNot specified in abstract[17]
Bopindololβ2-ARBovine mesenteric artery7.70 ± 0.13[18]
Metabolite 18-502β2-ARBovine mesenteric artery8.07 ± 0.13[18]
Metabolite 20-785β2-ARBovine mesenteric artery8.20 ± 0.24[18]

Safety and Tolerability

Early-phase clinical studies have generally shown bopindolol to be well-tolerated. Side effects were reported to be minimal in a study of 13 hypertensive patients treated for 12 weeks.[11] Another study noted a trend toward an increase in the incidence of side effects with increasing dosage.[10]

Conclusion

The early-phase research on this compound establishes its profile as a potent, long-acting, non-selective beta-adrenoceptor antagonist. Its prodrug nature and the high potency of its active metabolite contribute to its sustained clinical effects. The preclinical and Phase I clinical data summarized in this guide provide a solid foundation for its further development and clinical application in the management of cardiovascular diseases such as hypertension. The detailed experimental methodologies and quantitative data presented herein serve as a valuable resource for researchers and drug development professionals in this field.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Determination of Bopindolol Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Bopindolol Fumarate in bulk drug substance and pharmaceutical dosage forms. The method is designed to be stability-indicating, capable of separating Bopindolol from its degradation products.

Introduction

Bopindolol is a non-selective beta-adrenergic receptor blocker used in the management of hypertension and angina pectoris. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for this purpose due to its high sensitivity, specificity, and resolving power.

This application note details a systematic approach to developing and validating an RP-HPLC method for this compound, adhering to the guidelines of the International Council for Harmonisation (ICH).[1][2][3]

Chromatographic System and Conditions

A generalized RP-HPLC method for this compound is proposed based on common practices for structurally similar beta-blockers like bisoprolol and pindolol.[4][5][6] Optimization of these conditions may be required for specific applications.

Table 1: Proposed HPLC System and Chromatographic Conditions

ParameterRecommended Condition
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector
Column C18 (e.g., Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (70:30 v/v)
Buffer Preparation Prepare a 20 mM solution of sodium dihydrogen orthophosphate in water and adjust the pH to 3.0 with orthophosphoric acid.[4]
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 225 nm[5]
Injection Volume 20 µL
Run Time Approximately 10 minutes

Experimental Protocols

Standard and Sample Preparation

3.1.1. Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

3.1.2. Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 2-20 µg/mL).

3.1.3. Sample Preparation (from Tablets)

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete extraction.

  • Allow the solution to cool and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

Method Validation Protocol

The developed method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[1][2][3] The key validation parameters are outlined below.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, standard, and sample solutions. Perform forced degradation studies.No interference at the retention time of Bopindolol. The peak should be pure, as confirmed by a PDA detector.
Linearity Analyze a minimum of five concentrations across the range (e.g., 2-20 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) Perform recovery studies by spiking a known amount of standard into the placebo at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.[6]
Precision (RSD%) - Repeatability (Intra-day): Analyze six replicate injections of the standard solution on the same day. - Intermediate Precision (Inter-day): Analyze six replicate injections on different days, with different analysts, or on different instruments.Relative Standard Deviation (RSD) should be ≤ 2.0%.[1][7]
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1.The lowest concentration of analyte that can be detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) of 10:1.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±2°C, pH of buffer ±0.2 units).[8]System suitability parameters should remain within acceptable limits.
Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the method.[9] A stock solution of this compound (e.g., 100 µg/mL) is subjected to the following stress conditions:

Table 3: Forced Degradation Conditions

Stress ConditionProcedure
Acid Hydrolysis Mix equal volumes of stock solution and 0.1 N HCl. Heat at 80°C for 2 hours. Neutralize with 0.1 N NaOH before injection.
Base Hydrolysis Mix equal volumes of stock solution and 0.1 N NaOH. Heat at 80°C for 2 hours. Neutralize with 0.1 N HCl before injection.
Oxidative Degradation Mix equal volumes of stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.[4]
Thermal Degradation Expose the solid drug substance to 105°C for 24 hours. Prepare a solution in the mobile phase for analysis.
Photolytic Degradation Expose the solid drug substance and a solution to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B).

Visualizations

HPLC_Method_Development_Workflow start Start: Define Analytical Target Profile lit_review Literature Review & Method Scouting start->lit_review method_dev Method Development & Optimization lit_review->method_dev pre_validation Pre-Validation Checks (System Suitability) method_dev->pre_validation validation Method Validation (ICH Guidelines) pre_validation->validation forced_deg Forced Degradation Studies pre_validation->forced_deg Specificity routine_use Routine Use & Lifecycle Management validation->routine_use forced_deg->validation end End: Validated Method routine_use->end

Caption: Workflow for HPLC Method Development and Validation.

Forced_Degradation_Protocol drug_substance This compound Stock Solution acid Acid Hydrolysis (0.1 N HCl, 80°C) drug_substance->acid base Base Hydrolysis (0.1 N NaOH, 80°C) drug_substance->base oxidation Oxidation (3% H₂O₂, RT) drug_substance->oxidation thermal Thermal Degradation (Solid, 105°C) drug_substance->thermal photo Photolytic Degradation (UV/Vis Light) drug_substance->photo analysis Analyze Stressed Samples by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Mass Balance analysis->evaluation

Caption: Protocol for Forced Degradation Studies.

Method_Validation_Parameters validated_method Validated HPLC Method specificity Specificity specificity->validated_method linearity Linearity linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method lod_loq LOD & LOQ lod_loq->validated_method robustness Robustness robustness->validated_method

Caption: Key Parameters for Method Validation as per ICH Guidelines.

Data Presentation

All quantitative data generated during method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 4: Example Linearity Data Summary

Concentration (µg/mL)Peak Area (mAU*s)
2[Value]
5[Value]
10[Value]
15[Value]
20[Value]
Slope [Value]
Intercept [Value]
Correlation Coefficient (r²) [Value]

Table 5: Example Accuracy (Recovery) Data Summary

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80% 8.0[Value][Value]\multirow{3}{*}{[Value]}
100% 10.0[Value][Value]
120% 12.0[Value][Value]

Table 6: Example Precision Data Summary

ParameterReplicatePeak Area% RSD
Repeatability 1-6[Values][Value]
Intermediate Precision 1-6[Values][Value]

Conclusion

This application note provides a comprehensive framework for the development and validation of a stability-indicating RP-HPLC method for the determination of this compound. The proposed method, once optimized and validated, can be effectively used for routine quality control analysis of bulk drug and pharmaceutical formulations, ensuring their compliance with regulatory standards.

References

Application Notes and Protocols for Cell-Based Assays to Determine Bopindolol Fumarate Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bopindolol is a non-selective β-adrenergic receptor antagonist with partial agonist activity, belonging to the class of beta-blockers.[1][2] It is a prodrug that is hydrolyzed in the body to its active metabolite, 18-502, which is a potent beta-blocker.[3][4] Bopindolol is used in the management of hypertension and angina pectoris. Its therapeutic effects are primarily mediated through its interaction with β1- and β2-adrenergic receptors.

These application notes provide detailed protocols for cell-based assays to characterize the activity of Bopindolol fumarate and its metabolites. The described assays are essential for determining the binding affinity and functional effects of the compound on β-adrenergic receptor signaling pathways. The protocols are designed to be followed by researchers and scientists in a laboratory setting.

Quantitative Data Summary

The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pA2) of Bopindolol and its metabolites for β-adrenergic receptors, as determined by radioligand binding assays and functional assays, respectively.

Table 1: Binding Affinities (pKi) of Bopindolol and its Metabolites for β-Adrenergic Receptors

Compoundβ1-Adrenergic Receptor (pKi)β2-Adrenergic Receptor (pKi)Reference Tissue/Cell LineRadioligand
Bopindolol7.44 ± 0.127.70 ± 0.13COS-7 cells[3H]CGP-12177
Metabolite 18-5029.38 ± 0.318.07 ± 0.13COS-7 cells[3H]CGP-12177
Metabolite 20-7856.65 ± 0.168.20 ± 0.24COS-7 cells[3H]CGP-12177

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.[5][6]

Table 2: Functional Antagonist Potency (pA2) of Bopindolol and its Metabolites

Compoundβ1-Adrenoceptor (pA2) (Positive Chronotropic & Inotropic Actions)β2-Adrenoceptor (pA2) (Tracheal Relaxation)Tissue PreparationAgonist
BopindololNot specifiedNot specifiedGuinea Pig Atria & TracheaIsoproterenol
Metabolite 18-502Higher than BopindololHigher than BopindololGuinea Pig Atria & TracheaIsoproterenol
Metabolite 20-785Not specifiedNot specifiedGuinea Pig Atria & TracheaIsoproterenol

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a greater antagonist potency.[3]

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for β1- and β2-adrenergic receptors expressed in a suitable cell line, such as HEK293 or CHO-K1 cells.

Materials:

  • HEK293 or CHO-K1 cells stably expressing human β1- or β2-adrenergic receptors

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • Radioligand: [3H]-Dihydroalprenolol (DHA) or [125I]-Iodocyanopindolol (ICYP)

  • Non-specific binding control: Propranolol (10 µM)

  • This compound stock solution

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture the cells to confluency in appropriate cell culture flasks.

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer

      • A fixed concentration of radioligand (typically at or near its Kd value).

      • Increasing concentrations of this compound (e.g., 10^-11 to 10^-5 M).

      • For total binding wells, add vehicle instead of Bopindolol.

      • For non-specific binding wells, add a high concentration of a non-labeled antagonist like propranolol (10 µM).

      • Add the cell membrane preparation (typically 20-50 µg of protein per well).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the Bopindolol concentration.

    • Determine the IC50 value (the concentration of Bopindolol that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

This assay measures the ability of this compound to antagonize the agonist-induced production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.

Materials:

  • CHO-K1 or HEK293 cells stably expressing a β-adrenergic receptor.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • β-adrenergic agonist: Isoproterenol.

  • Adenylyl cyclase activator: Forskolin (for assay validation and as a positive control).

  • This compound stock solution.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well or 384-well plate at a density that allows for optimal signal-to-noise ratio and let them attach overnight.

  • Antagonist Treatment:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with increasing concentrations of this compound for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of isoproterenol (typically the EC80 concentration, which is the concentration that produces 80% of the maximal response) to the wells.

    • Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Plot the cAMP concentration against the logarithm of the Bopindolol concentration.

    • Determine the IC50 value, which is the concentration of Bopindolol that inhibits 50% of the isoproterenol-stimulated cAMP production.

    • The partial agonist activity of Bopindolol can also be assessed by measuring its ability to stimulate cAMP production in the absence of an agonist.

Functional Assay: ERK1/2 Phosphorylation Assay

This assay determines the effect of this compound on the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in some β-adrenergic receptor signaling pathways.

Materials:

  • Cells expressing β-adrenergic receptors (e.g., HEK293 or CHO-K1).

  • Cell culture medium.

  • Serum-free medium.

  • β-adrenergic agonist: Isoproterenol.

  • This compound stock solution.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and Western blotting apparatus.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Serum Starvation:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours or overnight to reduce basal ERK phosphorylation.

  • Drug Treatment:

    • Pre-treat the cells with various concentrations of this compound for 30 minutes.

    • Stimulate the cells with isoproterenol (at its EC80 for ERK phosphorylation) for a short period (typically 5-10 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK and total ERK using densitometry software.

    • Calculate the ratio of phospho-ERK to total ERK for each treatment condition.

    • Plot the normalized phospho-ERK levels against the logarithm of the Bopindolol concentration to determine the IC50 value for the inhibition of isoproterenol-stimulated ERK phosphorylation.

Visualizations

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm B_AR β-Adrenergic Receptor G_Protein G-Protein (Gs) B_AR->G_Protein Activates ERK_Pathway ERK Pathway B_AR->ERK_Pathway Alternative Pathway AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response ERK_Pathway->Cellular_Response Bopindolol Bopindolol (Antagonist) Bopindolol->B_AR Blocks Agonist Agonist (e.g., Isoproterenol) Agonist->B_AR Activates

Caption: β-Adrenergic Receptor Signaling Pathway.

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Expressing β-Adrenergic Receptors Membrane_Prep 2. Prepare Cell Membranes (for Binding Assay) Cell_Culture->Membrane_Prep Cell_Seeding 2. Seed Cells in Plates (for Functional Assays) Cell_Culture->Cell_Seeding Binding_Assay 3a. Radioligand Binding Assay (Competition with Bopindolol) Membrane_Prep->Binding_Assay Functional_Assay 3b. Functional Assays (cAMP or pERK) Cell_Seeding->Functional_Assay Data_Acquisition 4. Measure Signal (Radioactivity, Luminescence, etc.) Binding_Assay->Data_Acquisition Functional_Assay->Data_Acquisition Curve_Fitting 5. Non-linear Regression Analysis Data_Acquisition->Curve_Fitting Parameter_Determination 6. Determine pKi, IC50/EC50 Curve_Fitting->Parameter_Determination

Caption: General Experimental Workflow.

References

In Vivo Experimental Protocol for Bopindolol Fumarate in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for the in vivo evaluation of Bopindolol fumarate in rat models. Bopindolol is a non-selective β-adrenoceptor antagonist with partial agonist activity, functioning as a prodrug that is rapidly metabolized to its active form, pindolol.[1][2] It is primarily investigated for its antihypertensive properties.[1][3] The following application notes detail methodologies for oral administration, induction of hypertension, and the assessment of pharmacodynamic and pharmacokinetic profiles in rats.

Pharmacodynamic Studies in a Rat Model of Hypertension

This section outlines the protocol for evaluating the antihypertensive effects of this compound in a chemically-induced model of hypertension.

Induction of Hypertension (L-NAME Model)

Hypertension can be induced in rats using N-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor.

Protocol:

  • Animal Model: Male Wistar rats (8 weeks old, weighing approximately 250 g) are suitable for this model.

  • Induction Agent: Prepare a fresh solution of L-NAME in distilled water daily.

  • Administration: Administer L-NAME at a dose of 40 mg/kg/day via oral gavage for 6 weeks.[4] A control group should receive distilled water as a vehicle.[4]

  • Confirmation of Hypertension: After the 6-week induction period, measure the systolic blood pressure (SBP) using a non-invasive tail-cuff method. Rats with an SBP greater than 150 mmHg are considered hypertensive and suitable for the study.

Oral Administration of this compound

Vehicle Preparation:

This compound's solubility can be limited in simple aqueous solutions. A suitable vehicle for oral gavage is a 0.5% solution of sodium carboxymethyl cellulose (CMC-Na) in distilled water. Alternatively, a 10% sucrose solution can be used to improve palatability for voluntary administration, though gavage ensures accurate dosing.[3]

Protocol:

  • Dosage Preparation: Prepare a suspension of this compound in the chosen vehicle. Doses of 1 mg/kg, 1.4 mg/kg, and 3 mg/kg have been documented in rat studies.

  • Administration: Administer the prepared dose orally to the rats once daily using an appropriately sized gavage needle (e.g., 16-18 gauge for adult rats).[5] The volume should not exceed 10-20 ml/kg of the animal's body weight.[5][6]

Measurement of Blood Pressure and Heart Rate

Protocol:

  • Acclimatization: Acclimate the rats to the restraint device used for blood pressure measurement for several days before the experiment to minimize stress-induced variations.

  • Measurement: Measure systolic blood pressure, diastolic blood pressure, and heart rate using a non-invasive tail-cuff system at predetermined time points after Bopindolol administration (e.g., 0, 1, 2, 4, 8, and 24 hours post-dose).

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Blood Pressure and Heart Rate in Hypertensive Rats

Dose (mg/kg)Change in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Change in Heart Rate (bpm)
Vehicle-2 ± 1.5-1 ± 1.2-5 ± 3
1-15 ± 2.1-10 ± 1.8-30 ± 5
3-25 ± 3.5-18 ± 2.5-50 ± 7

Data are presented as mean ± SEM.

Pharmacokinetic Study of this compound in Rats

This protocol describes the procedures for determining the pharmacokinetic profile of this compound following oral administration.

Animal Preparation and Dosing
  • Animal Model: Use male Sprague-Dawley rats, fasted overnight before the experiment.

  • Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) prepared as described in section 1.2.

Blood Sampling

Protocol:

  • Sampling Sites: Blood samples can be collected via the tail vein or a jugular vein cannula.[7]

  • Time Points: Collect blood samples at the following time points post-administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.[1][8]

  • Sample Collection: Collect approximately 0.2-0.3 mL of blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method for Pindolol (Active Metabolite)

The concentration of pindolol in plasma can be determined using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

Protocol:

  • Sample Preparation:

    • Thaw the plasma samples on ice.

    • Perform a liquid-liquid or solid-phase extraction to isolate pindolol from the plasma matrix.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer) at a specific ratio and pH.[5]

    • Flow Rate: Typically 1.0 mL/min.[10]

    • Detection: UV detection at a wavelength of approximately 215 nm or fluorescence detection.[5]

  • Quantification: Create a standard curve using known concentrations of pindolol to quantify the concentration in the plasma samples.

Data Presentation

Table 2: Hypothetical Pharmacokinetic Parameters of Pindolol in Rats Following Oral Administration of this compound (10 mg/kg)

ParameterValue
Cmax (ng/mL)150
Tmax (h)2.0
AUC (0-t) (ng*h/mL)950
t1/2 (h)4.5

Visualizations

Experimental Workflow

experimental_workflow cluster_pd Pharmacodynamic Study cluster_pk Pharmacokinetic Study PD1 Hypertension Induction (L-NAME in Rats) PD2 Oral Administration of this compound PD1->PD2 PD3 Blood Pressure & Heart Rate Measurement PD2->PD3 PD4 Data Analysis PD3->PD4 PK1 Oral Administration of this compound PK2 Serial Blood Sampling PK1->PK2 PK3 Plasma Separation & Storage PK2->PK3 PK4 HPLC Analysis of Pindolol PK3->PK4 PK5 Pharmacokinetic Parameter Calculation PK4->PK5

Caption: Experimental workflow for pharmacodynamic and pharmacokinetic studies.

Signaling Pathway of Bopindolol (as Pindolol)

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular bopindolol Bopindolol (Pindolol) beta1_receptor β1-Adrenergic Receptor (Heart) bopindolol->beta1_receptor Antagonizes beta2_receptor β2-Adrenergic Receptor (Juxtaglomerular Cells) bopindolol->beta2_receptor Antagonizes gs_protein Gs Protein beta1_receptor->gs_protein Activates beta2_receptor->gs_protein Activates ac Adenylyl Cyclase gs_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A camp->pka Activates cardiac_effects Decreased Heart Rate & Contractility pka->cardiac_effects Leads to renin_release Decreased Renin Release pka->renin_release Leads to

Caption: Bopindolol's mechanism of action via β-adrenergic receptor signaling.

References

Application Notes and Protocols for the Spectrophotometric Determination of Bopindolol Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Bopindolol fumarate in bulk and pharmaceutical dosage forms using spectrophotometric methods. The following protocols are adapted from validated methods for structurally similar compounds and provide a strong basis for the development and validation of a specific assay for this compound.

UV-Visible Spectrophotometric Method

This method is based on the direct measurement of the ultraviolet absorbance of this compound. It is a simple, rapid, and cost-effective technique suitable for routine quality control analysis.

Principle

This compound exhibits absorbance in the UV region. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the drug in the solution.

Instrumentation and Reagents
  • Instrumentation: A double beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Reagents and Solvents:

    • Methanol (AR Grade)

    • Distilled Water

    • 0.1 N Hydrochloric Acid

    • This compound Reference Standard

Experimental Protocol

1.3.1. Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve in a suitable solvent (e.g., methanol, distilled water, or 0.1 N HCl).

  • Make up the volume to 100 mL with the same solvent.

1.3.2. Preparation of Working Standard Solutions

  • From the standard stock solution, prepare a series of dilutions to obtain concentrations in the expected linear range (e.g., 2-20 µg/mL).

  • For example, to prepare a 10 µg/mL solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and make up the volume with the solvent.

1.3.3. Determination of Wavelength of Maximum Absorbance (λmax)

  • Scan a suitable concentration of the this compound working standard solution (e.g., 10 µg/mL) in the UV region (200-400 nm) against a solvent blank.

  • The wavelength at which the maximum absorbance is observed is the λmax. For structurally similar compounds, this is often around 223 nm, 268 nm, or 273 nm[1][2][3].

1.3.4. Calibration Curve

  • Measure the absorbance of all the prepared working standard solutions at the determined λmax.

  • Plot a graph of absorbance versus concentration.

  • The plot should be linear, and the regression equation can be used to determine the concentration of unknown samples.

1.3.5. Analysis of a Tablet Formulation

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of the chosen solvent and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume to 100 mL with the solvent and mix well.

  • Filter the solution through a suitable filter paper.

  • Dilute the filtrate appropriately to bring the concentration within the linearity range.

  • Measure the absorbance of the final solution at the λmax.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

The following table summarizes typical validation parameters for UV spectrophotometric methods adapted from similar compounds[1][2][3][4][5][6]. These should be validated specifically for this compound.

ParameterExpected Value
λmax~223 - 273 nm
Linearity Range2 - 60 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.04 - 1.3 µg/mL
Limit of Quantification (LOQ)~0.15 - 3.98 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%

Experimental Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_results Data Processing A Weigh this compound B Dissolve in Solvent A->B C Prepare Dilutions B->C D Determine λmax C->D E Measure Absorbance C->E G Analyze Tablet Formulation C->G F Generate Calibration Curve E->F H Calculate Concentration F->H G->H I Validate Method H->I

Caption: Workflow for UV-Visible Spectrophotometric Analysis.

Colorimetric Method using Gibb's Reagent

This method involves the reaction of this compound with 2,6-dichloroquinone-4-chloroimide (Gibb's reagent) to form a colored product that can be quantified by visible spectrophotometry[7].

Principle

The phenolic group in the Bopindolol structure is expected to react with Gibb's reagent in an alkaline medium to form a colored indophenol dye. The intensity of the color is proportional to the drug concentration.

Instrumentation and Reagents
  • Instrumentation: A UV-Vis spectrophotometer with 1 cm glass cuvettes.

  • Reagents and Solvents:

    • This compound Reference Standard

    • Isopropanol

    • Gibb's Reagent (2,6-dichloroquinone-4-chloroimide) solution

    • Distilled Water

Experimental Protocol

2.3.1. Preparation of Standard Stock Solution (1 mg/mL)

  • Accurately weigh 100 mg of this compound and dissolve it in 100 mL of distilled water in a volumetric flask[7].

2.3.2. Procedure

  • Pipette aliquots of the standard stock solution (ranging from 1.0 to 5.0 mL) into a series of 10 mL volumetric flasks. This corresponds to a concentration range of 100-500 µg/mL[7].

  • Heat the flasks on a water bath for 5 minutes.

  • Add 5.0 mL of Gibb's reagent to each flask.

  • Make up the volume to 10 mL with isopropanol.

  • Measure the absorbance of the resulting pink colored solution at 532 nm against a reagent blank[7].

Data Presentation
ParameterExpected Value (Adapted)
λmax532 nm
Linearity Range100 - 500 µg/mL
StabilityStable for a significant duration after color development

Experimental Workflow

Colorimetric_Gibbs_Workflow cluster_prep Sample Preparation cluster_reaction Color Development cluster_analysis Analysis A Prepare Standard Stock Solution B Pipette Aliquots A->B C Heat on Water Bath B->C D Add Gibb's Reagent C->D E Dilute with Isopropanol D->E F Measure Absorbance at 532 nm E->F G Plot Calibration Curve F->G

Caption: Workflow for Colorimetric Analysis using Gibb's Reagent.

Colorimetric Method using Cobalt Thiocyanate

This method is based on the formation of a colored complex between this compound and cobalt thiocyanate, which is then extracted into an organic solvent for measurement[7].

Principle

The tertiary amine in the Bopindolol structure can form a coordination complex with cobalt thiocyanate in an acidic medium. This complex is extractable into an organic solvent, and the absorbance of the colored extract is measured.

Instrumentation and Reagents
  • Instrumentation: A UV-Vis spectrophotometer with 1 cm glass cuvettes.

  • Reagents and Solvents:

    • This compound Reference Standard

    • Cobalt Thiocyanate (CTC) solution

    • pH 2.0 Buffer (Potassium chloride and Hydrochloric acid)

    • Nitrobenzene

    • Distilled Water

Experimental Protocol

3.3.1. Preparation of Standard Stock Solution (1 mg/mL)

  • Prepare a 1 mg/mL stock solution of this compound in distilled water as described previously[7].

3.3.2. Procedure

  • Pipette aliquots of the standard stock solution (ranging from 0.5 to 3.0 mL) into a series of 60 mL separating funnels. This corresponds to a concentration range of 50-300 µg/mL[7].

  • Add 2.0 mL of pH 2.0 buffer and 3.5 mL of cobalt thiocyanate solution to each funnel.

  • Adjust the total volume of the aqueous phase to 10 mL with distilled water.

  • Add 10 mL of nitrobenzene to each separating funnel.

  • Shake the funnels for 2 minutes to facilitate the extraction of the colored complex.

  • Allow the two phases to separate.

  • Measure the absorbance of the organic (nitrobenzene) layer at 626 nm against a reagent blank[7]. The colored complex is reported to be stable for 90 minutes[7].

Data Presentation
ParameterExpected Value (Adapted)
λmax626 nm
Linearity Range50 - 300 µg/mL
Stability90 minutes

Experimental Workflow

Colorimetric_CTC_Workflow A Pipette Standard Aliquots into Separating Funnels B Add pH 2.0 Buffer and Cobalt Thiocyanate Solution A->B C Adjust Aqueous Volume B->C D Add Nitrobenzene C->D E Shake to Extract Complex D->E F Separate Phases E->F G Measure Absorbance of Organic Layer at 626 nm F->G

Caption: Workflow for Colorimetric Analysis using Cobalt Thiocyanate.

Fluorometric Method

A sensitive fluorometric method has been developed for Bopindolol malonate, which can be adapted for this compound. This method relies on measuring the native fluorescence of the molecule[8][9].

Principle

Bopindolol possesses native fluorescence, which can be measured at a specific excitation and emission wavelength. The fluorescence intensity is directly proportional to the concentration of the drug.

Instrumentation and Reagents
  • Instrumentation: A spectrofluorometer.

  • Reagents and Solvents:

    • Methanol (Spectroscopy Grade)

    • This compound Reference Standard

Experimental Protocol

4.3.1. Preparation of Standard Solutions

  • Prepare a stock solution of this compound in methanol.

  • From the stock solution, prepare working standard solutions with concentrations ranging from 0.02 to 1.00 µg/mL by serial dilution with methanol[9].

4.3.2. Measurement

  • Set the excitation wavelength to 278 nm and the emission wavelength to 316 nm[8][9].

  • Measure the fluorescence intensity of the standard solutions.

  • Construct a calibration curve by plotting fluorescence intensity versus concentration.

Data Presentation
ParameterReported Value for Bopindolol Malonate
Excitation λ278 nm
Emission λ316 nm
Linearity Range0.02 - 1.00 µg/mL

Logical Relationship

Fluorometric_Principle A Bopindolol Molecule B Excitation at 278 nm A->B C Emission of Fluorescence at 316 nm B->C D Detection and Quantification C->D

Caption: Principle of the Fluorometric Determination of Bopindolol.

Disclaimer: The provided protocols are based on established methods for structurally related compounds. It is imperative that these methods are fully validated for the specific analysis of this compound according to ICH guidelines to ensure accuracy, precision, and reliability for its intended purpose.

References

Application Notes and Protocols for the Analysis of Bopindolol Fumarate by Capillary Isotachophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capillary Isotachophoresis (CITP) is a powerful analytical technique for the separation and quantification of charged molecules. It is based on the principle of creating a discontinuous electrolyte system where the sample ions migrate between a leading electrolyte (LE) with a higher mobility and a terminating electrolyte (TE) with a lower mobility than the analytes of interest. This results in the formation of sharp, distinct zones of separated analytes, making CITP a highly suitable method for the analysis of pharmaceuticals, including the beta-blocker bopindolol fumarate.

Bopindolol is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension.[1][2] As a prodrug, it is metabolized to its active form, pindolol.[3] The accurate and precise quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. These application notes provide a detailed protocol for the determination of bopindolol in pharmaceutical preparations using capillary isotachophoresis with conductimetric detection.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for method development and optimization.

PropertyValue
Molecular FormulaC₂₇H₃₂N₂O₇
Molecular Weight496.6 g/mol [4]
IUPAC Name(E)-but-2-enedioic acid;[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate[4]
CAS Number79125-22-7[4]
Component CompoundsBopindolol, Fumaric Acid[4]

Principle of Capillary Isotachophoresis

In CITP, a capillary is filled with a leading electrolyte, followed by the injection of the sample, and then a terminating electrolyte.[5][6] When a high voltage is applied, the ions in the sample separate based on their electrophoretic mobilities and form distinct, consecutive zones between the leading and terminating electrolytes. The length of each zone is proportional to the amount of the corresponding analyte, which allows for quantitative analysis.[7]

Experimental Protocols

This section details the validated method for the analysis of bopindolol in pharmaceutical tablets.[7]

Instrumentation and Materials
  • Instrument: Capillary Isotachophoresis system equipped with a conductimetric detector.

  • Capillary: Fused silica capillary of appropriate dimensions.

  • Reagents:

    • Potassium picolinate

    • Picolinic acid

    • Formic acid

    • Methanol (for extraction)

    • Deionized water

    • Tetraethylammonium (as a mobility standard)

    • This compound reference standard

Electrolyte Preparation
  • Leading Electrolyte (LE): 5 mM potassium picolinate and 5 mM picolinic acid. The pH of this solution is approximately 5.37.[7]

  • Terminating Electrolyte (TE): 10 mM formic acid.[7]

Standard Solution Preparation

Prepare a stock solution of this compound reference standard in methanol. From this stock solution, prepare a series of calibration standards by dilution with methanol to cover the concentration range of 10-100 mg/L.[7]

Sample Preparation
  • Weigh and finely powder a representative number of bopindolol tablets.

  • Accurately weigh a portion of the powdered tablets equivalent to a specific amount of bopindolol.

  • Extract the active ingredient with ice-cooled methanol.[7]

  • Filter the extract to remove insoluble excipients.

  • Dilute the filtrate with methanol to a final concentration within the calibration range.

Isotachophoretic Analysis

The following diagram illustrates the general workflow for the CITP analysis of this compound.

CITP_Workflow cluster_prep Sample & Standard Preparation cluster_analysis CITP Analysis cluster_data Data Processing Tablet Weigh & Powder Tablets Extract Extract with Methanol Tablet->Extract Filter Filter Extract Extract->Filter Dilute_Sample Dilute to Final Conc. Filter->Dilute_Sample Inject Inject Sample/Standard Dilute_Sample->Inject Standard Prepare Standard Solutions Standard->Inject Fill_LE Fill Capillary with LE Fill_LE->Inject Fill_TE Fill with TE Inject->Fill_TE Apply_Voltage Apply Driving & Detection Current Fill_TE->Apply_Voltage Detect Conductimetric Detection Apply_Voltage->Detect Record Record Isotachophoregram Detect->Record Measure Measure Zone Lengths Record->Measure Calibrate Generate Calibration Curve Measure->Calibrate Quantify Quantify Bopindolol Calibrate->Quantify

Capillary Isotachophoresis Workflow for Bopindolol Analysis.
CITP System Parameters

The following table summarizes the optimized operational parameters for the CITP analysis of bopindolol.[7]

ParameterCondition
Leading Electrolyte (LE) 5 mM potassium picolinate + 5 mM picolinic acid
pH of LE 5.37
Terminating Electrolyte (TE) 10 mM formic acid
Driving Current 50 µA for 350 s
Detection Current 10 µA
Analysis Time Approximately 12 minutes
Detection Conductimetric

The logical relationship of the components in the isotachophoretic system is depicted in the following diagram.

ITP_System cluster_electrolytes Electrolyte System cluster_sample Sample Zone cluster_capillary Separation in Capillary under Electric Field LE Leading Electrolyte (LE) High Mobility Anion (Picolinate) Cation (K⁺) Bopindolol {Bopindolol Cation | Intermediate Mobility} TE Terminating Electrolyte (TE) Low Mobility Anion (Formate) Cation (H⁺) LE_Zone->Bopindolol_Zone Migration Direction Bopindolol_Zone->TE_Zone Migration Direction

Logical Relationship of Components in the ITP System.

Quantitative Data and Method Performance

The developed CITP method has been validated and demonstrates excellent performance for the quantification of bopindolol in pharmaceutical preparations.[7]

ParameterResult
Linearity Range 10 - 100 mg/L[7]
Correlation Coefficient (r) 0.99990[7]
Relative Standard Deviation (RSD) for pure solution (50 mg/L, n=6) 0.90%[7]
Relative Standard Deviation (RSD) for Sandonorm® tablets (n=6) 1.45%[7]
Recovery (Standard Addition Method) 97.3%[7]
Effective Mobility of Bopindolol 16.73 x 10⁻⁹ m² V⁻¹ s⁻¹[7]

Discussion

The presented capillary isotachophoresis method provides a reliable and efficient means for the determination of bopindolol in pharmaceutical tablets. The use of a simple electrolyte system and conductimetric detection makes the method accessible and robust. The sample preparation procedure, involving a straightforward methanol extraction, is also advantageous.[7]

For comparison, a similar CITP method has been successfully applied for the determination of pindolol, a structurally related beta-blocker.[8] This method utilized a leading electrolyte of 10 mM potassium picolinate and 10 mM picolinic acid (pH 5.1) and a terminating electrolyte of 10 mM formic acid, demonstrating the applicability of this type of electrolyte system for related compounds.[8]

The specificity of the method for bopindolol should be considered, especially in the presence of potential impurities or degradation products. While not explicitly detailed for bopindolol in the cited CITP method, the high-resolving power of isotachophoresis is generally effective in separating the parent drug from related substances.

Conclusion

Capillary isotachophoresis is a validated and suitable technique for the quality control analysis of this compound in pharmaceutical dosage forms. The detailed protocol and performance data presented in these application notes provide a solid foundation for the implementation of this method in a laboratory setting. The simplicity, speed, and accuracy of the CITP method make it an excellent alternative to other analytical techniques.

References

Application Notes and Protocols for Bopindolol Fumarate Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of bopindolol fumarate in various animal models, focusing on its antihypertensive and cardioprotective effects. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of bopindolol.

Introduction to Bopindolol

Bopindolol is a non-selective β-adrenergic receptor antagonist with partial agonist activity. It is a prodrug that is rapidly metabolized to its active form.[1] Bopindolol has demonstrated efficacy in reducing blood pressure and heart rate in animal models of hypertension.[2][3] Furthermore, chronic treatment with bopindolol has been shown to alleviate myocardial fibrosis and hypertrophic changes in the heart.[2] These characteristics make it a compound of interest for studying cardiovascular diseases.

Data Presentation: Effects of Bopindolol in Animal Models

The following tables summarize quantitative data from studies administering bopindolol to animal models.

Table 1: Antihypertensive Effects of Bopindolol in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) [2]

ParameterControl SHRSPBopindolol-treated SHRSP (1.4 mg/kg/day)
Treatment Duration 8 to 32 weeks of age8 to 32 weeks of age
Blood Pressure Significantly elevatedApparent lowering effect from 14 weeks of age
Heart Rate -Significantly reduced
Plasma Urea Nitrogen (BUN) ElevatedLower than control
Plasma Triglyceride ElevatedLower than control
Plasma Phospholipid ElevatedLower than control
Mortality 1 out of 80 out of 8
Cerebral Apoplexy 3 out of 80 out of 8
Myocardial Fibrosis PresentClearly alleviated
Left Ventricular Hypertrophy PresentClearly alleviated

Table 2: Hypotensive Effects of Bopindolol in Pithed Rats [3]

DrugDoseDecrease in Diastolic Blood Pressure (DBP)
Bopindolol 3.0 mg/kg~8 mmHg
Pindolol 1.0 mg/kg~8 mmHg

Experimental Protocols

Protocol 1: Induction of Hypertension and Bopindolol Administration in Spontaneously Hypertensive Rats (SHR)

This protocol is designed to evaluate the long-term antihypertensive effects of bopindolol.

Materials:

  • Spontaneously Hypertensive Rats (SHR), male, 8 weeks old[4]

  • This compound

  • Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Animal balance

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)[5]

Procedure:

  • Acclimatization: Acclimatize SHR for at least one week to the housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Baseline Measurements: Measure and record the baseline systolic blood pressure and heart rate of all rats for 3 consecutive days using a non-invasive tail-cuff method.[6]

  • Group Allocation: Randomly divide the animals into two groups:

    • Control Group (Vehicle)

    • Bopindolol-treated Group

  • Drug Preparation: Prepare the this compound solution in the chosen vehicle at the desired concentration. For example, to achieve a dose of 1.4 mg/kg/day, dissolve the appropriate amount of this compound in the vehicle. The final volume for oral gavage should be based on the animal's body weight (e.g., 5 ml/kg).[2][7][8]

  • Administration: Administer bopindolol or vehicle daily via oral gavage for the duration of the study (e.g., 24 weeks).[2][7][8]

  • Monitoring:

    • Measure and record blood pressure and heart rate weekly.

    • Monitor body weight weekly.

    • Observe the general health and behavior of the animals daily.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect blood and heart tissue for further analysis (e.g., plasma biomarkers, histopathology, Western blotting).

Protocol 2: Induction of Cardiac Hypertrophy and Bopindolol Treatment

This protocol is designed to investigate the effects of bopindolol on cardiac remodeling.

Materials:

  • Wistar or Sprague-Dawley rats, male, 8-10 weeks old

  • Isoproterenol hydrochloride

  • This compound

  • Saline (0.9% NaCl)

  • Vehicle for bopindolol

  • Oral gavage needles and syringes

  • Subcutaneous injection needles and syringes

  • Echocardiography system

  • Animal balance

Procedure:

  • Acclimatization and Baseline: Follow steps 1 and 2 from Protocol 3.1. Additionally, perform baseline echocardiography to assess cardiac function and dimensions.

  • Group Allocation: Randomly divide the animals into three groups:

    • Control Group (Saline + Vehicle)

    • Isoproterenol Group (Isoproterenol + Vehicle)

    • Isoproterenol + Bopindolol Group

  • Drug Preparation:

    • Dissolve isoproterenol hydrochloride in saline to achieve the desired concentration (e.g., 5 mg/kg).[5][9][10]

    • Prepare the this compound solution as described in Protocol 3.1.

  • Administration:

    • Administer isoproterenol (e.g., 5 mg/kg) or saline subcutaneously once daily for a specified period (e.g., 7-14 days) to induce cardiac hypertrophy.[5][9][10]

    • Administer bopindolol or vehicle daily via oral gavage, starting either as a pre-treatment or concurrently with isoproterenol administration.

  • Monitoring:

    • Monitor body weight and general health daily.

    • Perform echocardiography at specified time points to assess changes in cardiac parameters (e.g., left ventricular wall thickness, ejection fraction).

  • Endpoint Analysis: At the end of the study, euthanize the animals and harvest the hearts.

    • Measure and record the heart weight and calculate the heart weight to body weight ratio.

    • Fix a portion of the heart tissue in 10% neutral buffered formalin for histopathological analysis.

    • Snap-freeze the remaining heart tissue in liquid nitrogen and store at -80°C for molecular analysis (e.g., Western blotting).

Protocol 3: Histopathological Analysis of Cardiac Tissue

This protocol outlines the procedure for staining cardiac tissue to assess fibrosis.

Materials:

  • Formalin-fixed, paraffin-embedded heart tissue sections (5 µm)

  • Masson's Trichrome staining kit[11][12][13]

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Staining: Follow the manufacturer's protocol for the Masson's Trichrome stain. This typically involves sequential staining with Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline blue.[13]

  • Dehydration and Mounting: Dehydrate the stained sections through graded ethanol and clear in xylene. Mount the coverslips using a permanent mounting medium.

  • Imaging and Analysis:

    • Examine the stained sections under a light microscope. Collagen fibers will be stained blue, nuclei black, and the myocardium red.[13]

    • Capture images of representative sections.

    • Quantify the fibrotic area using image analysis software (e.g., ImageJ) by calculating the ratio of the blue-stained fibrotic area to the total tissue area.

Protocol 4: Western Blotting for β-Adrenergic Receptors

This protocol describes the detection of β1- and β2-adrenergic receptors in cardiac tissue lysates.

Materials:

  • Frozen heart tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against β1- and β2-adrenergic receptors[14][15][16][17]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize the frozen heart tissue in ice-cold RIPA buffer. Centrifuge the lysate and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody specific for the β-adrenergic receptor subtype of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualization of Signaling Pathways and Workflows

Bopindolol_Experimental_Workflow cluster_animal_model Animal Model Selection cluster_treatment Treatment Protocol cluster_induction Disease Induction (Optional) cluster_assessment Assessment cluster_analysis Downstream Analysis Animal_Model Spontaneously Hypertensive Rat (SHR) or Normotensive Rat Bopindolol_Admin Oral Administration of This compound (e.g., 1.4 mg/kg/day) Animal_Model->Bopindolol_Admin Vehicle_Admin Vehicle Administration (Control) Animal_Model->Vehicle_Admin BP_Measurement Blood Pressure & Heart Rate Monitoring Bopindolol_Admin->BP_Measurement Vehicle_Admin->BP_Measurement Isoproterenol Isoproterenol Injection (Cardiac Hypertrophy Model) Echo Echocardiography Isoproterenol->Echo Tissue_Collection Tissue Collection (Heart, Blood) BP_Measurement->Tissue_Collection Echo->Tissue_Collection Histopathology Histopathology (Masson's Trichrome) Tissue_Collection->Histopathology Western_Blot Western Blotting (β-receptors) Tissue_Collection->Western_Blot Biomarkers Plasma Biomarkers Tissue_Collection->Biomarkers

Caption: Experimental workflow for evaluating bopindolol in animal models.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bopindolol Bopindolol (Antagonist) Beta_Receptor β-Adrenergic Receptor (β1/β2) Bopindolol->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Response Physiological Response (e.g., ↓ Heart Rate, ↓ Contractility) Phosphorylation->Response

Caption: Bopindolol's mechanism of action on the β-adrenergic signaling pathway.

References

Long-Term Management of Hypertension with Bopindolol Fumarate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term effects of bopindolol fumarate on blood pressure, supported by quantitative data from clinical studies and detailed experimental protocols. Bopindolol is a non-selective beta-adrenoceptor antagonist with partial agonist activity, recognized for its prolonged action, allowing for once-daily administration in the management of hypertension.[1][2]

Mechanism of Action

This compound is a prodrug that is rapidly metabolized to its active form.[3] It primarily functions by non-selectively blocking beta-1 and beta-2 adrenergic receptors.[4] This blockade inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate and cardiac output.[5] Additionally, by acting on beta-2 receptors in the juxtaglomerular apparatus of the kidneys, bopindolol inhibits renin secretion, which in turn reduces the production of angiotensin II and aldosterone, thereby decreasing vasoconstriction and water retention.[5] Bopindolol also possesses intrinsic sympathomimetic activity (ISA), meaning it can cause a slight stimulation of the beta-receptors, which may contribute to its good tolerance profile.[6]

Signaling Pathway of this compound

Bopindolol_Signaling_Pathway cluster_cell Cardiomyocyte / Juxtaglomerular Cell Bopindolol Bopindolol Fumarate Beta_Receptor β1/β2-Adrenergic Receptor Bopindolol->Beta_Receptor Antagonist G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Renin ↓ Renin Secretion PKA->Renin Inhibits Release Contraction ↓ Heart Rate & ↓ Contractility Ca_Channels->Contraction Leads to Catecholamines Epinephrine/ Norepinephrine Catecholamines->Beta_Receptor Blocked by Bopindolol

Caption: Bopindolol's mechanism of action.

Long-Term Efficacy on Blood Pressure: Quantitative Data Summary

The following tables summarize the long-term effects of this compound on systolic and diastolic blood pressure, as well as heart rate, from various clinical trials.

Table 1: Long-Term Effect of Bopindolol on Supine Blood Pressure and Heart Rate

Study DurationNumber of PatientsMean Daily Dose (mg)Baseline Supine BP (mmHg)End-of-Treatment Supine BP (mmHg)Baseline Supine HR (bpm)End-of-Treatment Supine HR (bpm)
1 year[7]131.35173/107144/90Not ReportedNot Reported
12 weeks[8]232.4151 ± 12 / 105 ± 7129 ± 10 / 88 ± 675 ± 771 ± 10
12 weeks[9]441-2169 ± 2 / 103 ± 1136 ± 2 / 85 ± 0.684 ± 272 ± 1
3 weeks[10]102-4Not Reported9% ± 2% reduction in Mean Arterial PressureNot ReportedNo significant change

Table 2: Comparative Efficacy of Bopindolol

Comparison DrugStudy DurationBopindolol Mean Dose (mg)Bopindolol BP Reduction (mmHg)Comparison Drug Mean Dose (mg)Comparison Drug BP Reduction (mmHg)
Metoprolol[7]3 months1.3526/1514424/13
Atenolol[11]12 months1-2Similar to Atenolol50-100Similar to Bopindolol

Detailed Experimental Protocols

Below are generalized protocols based on methodologies from cited long-term clinical trials investigating bopindolol's effect on blood pressure.

Protocol 1: Long-Term (1-Year) Open-Label Study of Bopindolol in Essential Hypertension
  • Objective: To assess the long-term efficacy and safety of bopindolol in patients with mild to moderate essential hypertension.

  • Study Design: A 1-year, open-label, single-group study.

  • Participant Selection:

    • Inclusion Criteria: Male and female patients aged 18-70 years with a diagnosis of essential hypertension (WHO stage I-II), with a sitting diastolic blood pressure (DBP) of 95-115 mmHg after a 4-week placebo run-in period.

    • Exclusion Criteria: Secondary hypertension, severe renal or hepatic impairment, congestive heart failure, history of myocardial infarction within the last 6 months, and contraindications to beta-blocker therapy.

  • Treatment Regimen:

    • A 4-week, single-blind placebo run-in period.

    • Eligible patients receive bopindolol 1 mg once daily.

    • The dose is titrated upwards to 2 mg and then 4 mg at 4-week intervals if the target DBP (≤ 90 mmHg) is not achieved.

    • The effective dose is maintained for the remainder of the 12-month study period.

  • Data Collection:

    • Blood pressure and heart rate are measured in the supine and standing positions at baseline (end of placebo period) and at weeks 4, 8, 12, 24, 36, and 52.

    • Measurements are taken 24 hours after the last dose.

    • Adverse events are recorded at each visit.

  • Outcome Measures:

    • Primary: Change in supine and standing systolic and diastolic blood pressure from baseline to 12 months.

    • Secondary: Change in heart rate, percentage of patients achieving target DBP, and incidence of adverse events.

  • Statistical Analysis: Paired t-tests or Wilcoxon signed-rank tests are used to compare baseline and end-of-treatment values.

Protocol 2: Double-Blind, Crossover Comparison of Bopindolol and Metoprolol
  • Objective: To compare the antihypertensive efficacy of bopindolol with metoprolol over a 3-month period.

  • Study Design: A 3-month, double-blind, randomized, crossover study.

  • Participant Selection: As per Protocol 1.

  • Treatment Regimen:

    • A 4-week placebo run-in period.

    • Patients are randomized to one of two treatment sequences:

      • Sequence A: Bopindolol (1-2 mg/day) for 6 weeks, followed by a 2-week washout period, then metoprolol (100-200 mg/day) for 6 weeks.

      • Sequence B: Metoprolol (100-200 mg/day) for 6 weeks, followed by a 2-week washout period, then bopindolol (1-2 mg/day) for 6 weeks.

    • Doses are titrated within the specified range to achieve a target DBP of ≤ 90 mmHg.

  • Data Collection: Blood pressure and heart rate are measured at the end of the placebo period and at the end of each 6-week treatment period.

  • Outcome Measures: Comparison of the mean reduction in blood pressure and heart rate between the bopindolol and metoprolol treatment phases.

  • Statistical Analysis: Analysis of variance (ANOVA) for a crossover design is used to compare the effects of the two treatments.

Experimental Workflow Diagram

Experimental_Workflow cluster_protocol1 Protocol 1: Long-Term Open-Label Study cluster_protocol2 Protocol 2: Double-Blind Crossover Study P1_Screening Patient Screening (Inclusion/Exclusion Criteria) P1_Placebo 4-Week Placebo Run-in P1_Screening->P1_Placebo P1_Bopindolol Bopindolol Treatment (1-4 mg/day) P1_Placebo->P1_Bopindolol P1_Titration Dose Titration (4-week intervals) P1_Bopindolol->P1_Titration P1_Maintenance 12-Month Maintenance P1_Titration->P1_Maintenance P1_FollowUp Follow-up Assessments (BP, HR, AEs) P1_Maintenance->P1_FollowUp P2_Screening Patient Screening (Inclusion/Exclusion Criteria) P2_Placebo 4-Week Placebo Run-in P2_Screening->P2_Placebo P2_Randomization Randomization P2_Placebo->P2_Randomization P2_SeqA Sequence A: Bopindolol -> Metoprolol P2_Randomization->P2_SeqA P2_SeqB Sequence B: Metoprolol -> Bopindolol P2_Randomization->P2_SeqB P2_Washout 2-Week Washout P2_SeqA->P2_Washout P2_Analysis Comparative Analysis P2_SeqB->P2_Washout P2_Crossover Crossover P2_Washout->P2_Crossover P2_Crossover->P2_SeqA P2_Crossover->P2_SeqB P2_Crossover->P2_Analysis

Caption: Workflow for clinical trials.

Conclusion

Long-term studies consistently demonstrate that this compound is an effective and well-tolerated antihypertensive agent.[3] Its once-daily dosing regimen may improve patient adherence to treatment. The provided data and protocols offer a framework for researchers and drug development professionals to design and interpret studies on the long-term cardiovascular effects of bopindolol and other beta-blockers.

References

Troubleshooting & Optimization

Bopindolol fumarate solubility and formulation challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility and formulation challenges associated with bopindolol fumarate. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and explanatory diagrams.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key pharmacological properties?

Bopindolol is a non-selective beta-adrenoceptor antagonist used in the management of hypertension.[1][2] It is an ester prodrug of the active compound pindolol.[3][4] The fumarate salt form is utilized in pharmaceutical formulations. Bopindolol exhibits partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), and has membrane-stabilizing actions.[5][6] Its mechanism of action involves blocking beta-1 adrenergic receptors in the heart and beta-2 receptors in the juxtaglomerular apparatus, which inhibits the effects of epinephrine and norepinephrine.[3] This action leads to a decrease in heart rate, blood pressure, and renin secretion.[3][7]

Q2: What are the known solubility characteristics of this compound?

Q3: What are the primary formulation challenges related to this compound's solubility?

Given its inferred low aqueous solubility, formulating this compound presents several challenges:

  • Poor Bioavailability: Low solubility can lead to a slow dissolution rate in the gastrointestinal tract, resulting in incomplete absorption and reduced oral bioavailability.[8][10] However, studies have shown that bopindolol has an oral bioavailability of about 70%.[5][11]

  • Dissolution Rate Variability: The dissolution performance can be highly sensitive to manufacturing process parameters and the physicochemical properties of the active pharmaceutical ingredient (API), such as particle size and crystalline form (polymorphism).[12][13]

  • pH-Dependent Solubility: As a salt of a weak base, this compound's solubility is expected to be pH-dependent, which can pose challenges for consistent absorption throughout the gastrointestinal tract.

  • Potential for Precipitation: Formulations that achieve a supersaturated state to enhance solubility may be prone to precipitation upon dilution or changes in pH, which can negatively impact absorption.

Q4: What general strategies can be employed to enhance the solubility of poorly soluble drugs like bopindolol?

Several techniques are available to improve the solubility and dissolution of poorly water-soluble active pharmaceutical ingredients. The choice of method depends on the specific properties of the drug.

StrategyDescriptionKey Considerations
Salt Formation Forming a salt of an ionizable drug is a highly effective way to increase aqueous solubility and dissolution rate.[8][9]The pKa of the drug is a critical factor. The resulting salt's stability and hygroscopicity must be evaluated.
Particle Size Reduction Techniques like micronization and nanosuspension increase the surface-area-to-volume ratio of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[8][10][12]This may not increase the equilibrium solubility. Can be less effective for drugs with very high dose numbers.[10]
Co-solvency The addition of a water-miscible solvent in which the drug is highly soluble can increase the overall solubility of the drug in the aqueous formulation.[8][12]This technique is commonly used for liquid dosage forms. The toxicity and regulatory acceptance of the co-solvent are critical.
Solid Dispersion The drug is dispersed in an inert carrier or matrix at the solid state, often in an amorphous form, which can lead to faster dissolution and higher apparent solubility.[12][14]The physical stability of the amorphous form must be ensured to prevent recrystallization over time.
Complexation Using complexing agents like cyclodextrins can increase the solubility of hydrophobic drugs by encapsulating the drug molecule within the agent's less polar cavity.[12][15]The stoichiometry of the complex and the binding constant are important parameters.

Troubleshooting Guides

Problem: Low or Inconsistent Dissolution Results in Quality Control Testing

Low or highly variable dissolution results are a common issue that can lead to out-of-specification (OOS) investigations.[13] A systematic approach is necessary to identify the root cause.

Potential CauseRecommended Troubleshooting ActionRationale/Reference
Dissolution Medium Verify the pH, composition, and preparation of the medium. Ensure correct reagents and grades were used. Confirm proper degassing procedures were followed to avoid bubble formation on the dosage form.[13][16]Incorrect buffer concentration or pH can significantly alter the solubility of a pH-sensitive drug. Dissolved gases can interfere with hydrodynamics and surface wetting.[13][16]
Apparatus Setup Check for sources of vibration. Inspect paddles/baskets for damage or wear. Verify apparatus dimensions (e.g., paddle height, vessel centering) are within USP tolerance.[17][18]Vibration can artificially increase the dissolution rate. Damaged parts can alter the hydrodynamic environment, leading to erratic results.[18]
Analyst Technique Review the analyst's sample handling, filtration, and dilution procedures. Ensure the sampling location within the vessel is correct and consistent.[19]Improper sampling or filtration can introduce significant errors. Adsorption of the drug onto the filter must be ruled out.[19]
Drug Product Issues Examine the dosage form for physical changes (e.g., cross-linking of capsule shells). Review the manufacturing batch record for any process deviations.[19]Changes in the formulation or storage conditions can alter the drug release characteristics.[19]
API Properties Consider the possibility of different polymorphic forms or variations in particle size distribution between batches.[20][21]Polymorphism can significantly impact solubility and dissolution rates.[20]

Problem: Drug Substance Fails to Dissolve During Formulation

This issue often points to fundamental solubility limitations or incompatibilities within the formulation system.

Potential CauseRecommended Troubleshooting ActionRationale/Reference
Incorrect Solvent/pH Confirm the pH of the formulation vehicle. For a basic drug like bopindolol, solubility is generally higher at a lower pH.The ionization state of the drug, which is governed by pH and pKa, is a primary determinant of its aqueous solubility.[8]
Excipient Incompatibility Evaluate the impact of individual excipients on drug solubility. Some excipients can suppress solubility or interact with the drug.Excipients are not always inert and can have unintended effects on the API's performance.[15]
Insufficient Solubilization If using a solubilization technique (e.g., co-solvents, surfactants), verify that the concentration of the solubilizing agent is sufficient.The increase in solubility is often concentration-dependent on the solubilizing agent.[22]
Degradation Assess the chemical stability of bopindolol in the formulation medium. Degradation can lead to the formation of less soluble byproducts.[13][23]Chemical instability, especially at pH extremes, can result in a loss of the active drug and a false observation of poor solubility.[13]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of this compound.

  • Preparation of Media: Prepare a series of buffered solutions at various physiologically relevant pH levels (e.g., pH 1.2, 4.5, 6.8) and purified water.

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each medium in a sealed, clear container (e.g., glass vial). The presence of undissolved solid must be visible.

  • Equilibration: Place the containers in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[24]

  • Sample Withdrawal and Separation: After equilibration, allow the containers to stand briefly to let the excess solid settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter (e.g., 0.45 µm PTFE) that has been validated for non-adsorption of the drug. Discard the initial portion of the filtrate.[24]

  • Analysis: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of dissolved bopindolol using a validated analytical method, such as HPLC-UV.

  • Calculation: Determine the solubility in mg/mL or µg/mL by comparing the sample response to a calibration curve prepared with known standards.

Protocol 2: Dissolution Testing for this compound Tablets (USP Apparatus 2 - Paddle)

This protocol provides a general methodology for dissolution testing. Method parameters must be developed and validated for the specific product.

  • Media Preparation: Prepare 900 mL of the specified dissolution medium (e.g., 0.1 N HCl or a buffered solution). Degas the medium using an appropriate technique.[13]

  • Apparatus Setup:

    • Set up the dissolution bath (USP Apparatus 2) and allow the temperature of the medium in the vessels to equilibrate to 37°C ± 0.5°C.

    • Set the paddle rotation speed (e.g., 50 or 75 RPM).

    • Adjust the paddle height to 25 ± 2 mm from the bottom of the vessel.

  • Test Initiation: Carefully drop one tablet into each vessel. If the tablet floats, an appropriate sinker may be used, but its use must be justified and consistent.[17] Start the timer.

  • Sampling: At specified time points (e.g., 10, 20, 30, 45, 60 minutes), withdraw a sample from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.[19]

  • Filtration: Immediately filter each sample through a validated filter to prevent undissolved particles from continuing to dissolve.

  • Analysis: Analyze the filtered samples for bopindolol concentration using a validated analytical method (e.g., HPLC-UV or spectrophotometry).[25]

  • Calculation: Calculate the percentage of the labeled amount of drug dissolved at each time point, correcting for any volume removed during previous sampling if necessary.

Visualizations

Bopindolol_Signaling_Pathway cluster_membrane Cell Membrane BAR Beta-Adrenergic Receptor Gs-protein coupled AC Adenylyl Cyclase BAR:f1->AC Activates Bopindolol Bopindolol (Antagonist) Bopindolol->BAR:f0 Blocks Epinephrine Epinephrine/ Norepinephrine Epinephrine->BAR:f0 Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Decreased Heart Rate) PKA->Response Phosphorylates Targets Dissolution_Troubleshooting_Workflow start Dissolution Failure (OOS Result) check_calc Phase 1: Review Calculations & Data start->check_calc Begin Investigation assignable_cause Assignable Cause Found? check_calc->assignable_cause check_analyst Phase 2: Analyst Technique - Sampling - Filtration - Glassware check_analyst->assignable_cause check_method Phase 3: Method Parameters - Media Prep (pH, Degassing) - SOP Adherence check_method->assignable_cause check_apparatus Phase 4: Apparatus - Calibration Status - Vibration - Damaged Parts (Paddles/Baskets) check_apparatus->assignable_cause check_materials Phase 5: Materials - Drug Product (Storage) - API (Polymorphism) - Reagents/Standards check_materials->assignable_cause assignable_cause->check_analyst No assignable_cause->check_method No assignable_cause->check_apparatus No assignable_cause->check_materials No invalidate Invalidate Test Implement CAPA assignable_cause->invalidate Yes no_cause No Assignable Cause Proceed with Full Investigation assignable_cause->no_cause No Solubility_Enhancement_Strategy start Poorly Soluble API (e.g., Bopindolol) q_ionizable Is the API ionizable? start->q_ionizable salt Strategy: Salt Formation q_ionizable->salt Yes q_thermostable Is the API thermostable? q_ionizable->q_thermostable No / Limited solid_dispersion Strategy: Solid Dispersion (e.g., Hot Melt Extrusion) q_thermostable->solid_dispersion Yes q_dosage_form Target Dosage Form? q_thermostable->q_dosage_form No liquid_form Strategy: Co-solvency or Complexation (Cyclodextrin) q_dosage_form->liquid_form Liquid solid_form Strategy: Particle Size Reduction or Amorphous Solid Dispersion (Spray Drying) q_dosage_form->solid_form Solid

References

Bopindolol Fumarate Degradation Product Identification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying Bopindolol fumarate degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: Bopindolol is a prodrug of Pindolol, existing as a benzoate ester. The primary degradation pathway, particularly under hydrolytic (acidic and basic) conditions, is the hydrolysis of the ester bond. This cleavage results in the formation of the active drug, Pindolol, and benzoic acid. Further degradation of the Pindolol moiety may then occur under various stress conditions.

Q2: What are the likely degradation products of this compound under forced degradation conditions?

A2: Under forced degradation conditions (hydrolysis, oxidation, photolysis, and thermal stress), the following degradation products are likely to be observed:

  • Pindolol: Formed via hydrolysis of the ester linkage.

  • Benzoic Acid: Also formed via hydrolysis of the ester linkage.

  • Oxidation Products: The indole ring of the Pindolol moiety is susceptible to oxidation, which can lead to various oxidized derivatives.

  • Photolytic Degradation Products: Exposure to UV light may lead to the formation of various photoproducts, although specific structures are not well-documented in the literature.

Q3: My chromatogram shows a new peak after subjecting this compound to acidic stress. How can I identify this peak?

A3: A new peak appearing under acidic stress is likely due to the hydrolysis of Bopindolol. This new peak is probably Pindolol. To confirm its identity, you can co-inject a Pindolol reference standard with your degraded sample. If the retention time of the new peak matches that of the Pindolol standard and the peak shape remains symmetrical, it strongly suggests the new peak is Pindolol. For definitive identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to determine the molecular weight of the compound in the new peak.

Q4: I am observing multiple degradation peaks in my oxidative stress study. What could be the cause?

A4: The indole nucleus of Pindolol (formed from Bopindolol hydrolysis) is electron-rich and thus susceptible to oxidation. The presence of multiple peaks suggests the formation of several oxidized species. It is also possible that the secondary alcohol group in the Pindolol structure is oxidized. To investigate this, you can try using different oxidizing agents (e.g., hydrogen peroxide, AIBN) or varying the concentration of the oxidizing agent and the duration of the stress study to see how the degradation profile changes.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. For hydrolytic studies, if no degradation is seen with 0.1N HCl or NaOH, consider increasing the concentration to 1N and refluxing.[1]
Excessive degradation (over 20%) is observed. Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to ensure the analytical method can separate the degradants from the parent drug.[2]
Poor peak shape or resolution between Bopindolol and its degradation products. The chromatographic method is not optimized for separating the parent drug from its degradants.Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH), try a different column chemistry (e.g., C18, phenyl-hexyl), or adjust the gradient elution profile.
Inconsistent results between replicate experiments. Instability of degradation products or variability in experimental conditions.Ensure precise control over temperature, light exposure, and concentration of reagents. Prepare fresh solutions for each experiment. It is also important to neutralize acidic or basic samples before injection to prevent on-column degradation.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound. This data is for illustrative purposes to demonstrate how results can be presented.

Stress Condition This compound (% Assay) Pindolol (% Area) Other Degradation Products (% Area) Total Degradation (%)
Control 99.8Not Detected< 0.10.2
Acid Hydrolysis (1N HCl, 60°C, 8h) 85.212.51.814.8
Base Hydrolysis (1N NaOH, 60°C, 4h) 88.99.80.911.1
Oxidative (3% H₂O₂, 60°C, 8h) 90.54.24.59.5
Thermal (80°C, 48h) 95.12.31.54.9
Photolytic (UV light, 8h) 96.31.51.23.7

Detailed Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on established practices for Pindolol and other similar compounds.[3]

Preparation of Stock Solution

Dissolve an accurately weighed quantity of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of approximately 1 mg/mL.

Acid Hydrolysis
  • To 5 mL of the stock solution in a 25 mL volumetric flask, add 5 mL of 1N hydrochloric acid.

  • Keep the flask at 60°C for 8 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 1N sodium hydroxide.

  • Dilute to the mark with the diluent (e.g., mobile phase).

  • Inject into the HPLC system.

Base Hydrolysis
  • To 5 mL of the stock solution in a 25 mL volumetric flask, add 5 mL of 1N sodium hydroxide.

  • Keep the flask at 60°C for 4 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 1N hydrochloric acid.

  • Dilute to the mark with the diluent.

  • Inject into the HPLC system.

Oxidative Degradation
  • To 5 mL of the stock solution in a 25 mL volumetric flask, add 5 mL of 3% hydrogen peroxide.

  • Keep the flask at 60°C for 8 hours.

  • Cool the solution to room temperature.

  • Dilute to the mark with the diluent.

  • Inject into the HPLC system.

Thermal Degradation
  • Keep the solid drug substance in a petri dish in a hot air oven maintained at 80°C for 48 hours.

  • After the specified time, allow the sample to cool to room temperature.

  • Prepare a solution of the stressed sample in the diluent at a concentration of approximately 50 µg/mL.

  • Inject into the HPLC system.

Photolytic Degradation
  • Expose the solid drug substance in a thin layer in a petri dish to UV light (e.g., 254 nm) for 8 hours.

  • After exposure, prepare a solution of the stressed sample in the diluent at a concentration of approximately 50 µg/mL.

  • Inject into the HPLC system.

Visualizations

Bopindolol_Degradation_Pathway Bopindolol Bopindolol Pindolol Pindolol Bopindolol->Pindolol Hydrolysis (Acid/Base) BenzoicAcid Benzoic Acid Bopindolol->BenzoicAcid Hydrolysis (Acid/Base) OxidizedProducts Oxidized Products Pindolol->OxidizedProducts Oxidation

Caption: Inferred degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS DegradationProfile Degradation Profile HPLC->DegradationProfile PathwayElucidation Pathway Elucidation LCMS->PathwayElucidation

Caption: Experimental workflow for identifying degradation products.

References

Technical Support Center: Optimizing Bopindolol Fumarate Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Bopindolol fumarate dosage for in vivo studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: Bopindolol is a non-selective beta-adrenergic receptor antagonist with partial agonist activity (also known as intrinsic sympathomimetic activity - ISA).[1][2] It functions as a prodrug, being rapidly metabolized to its active form, Pindolol.[2] Pindolol blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors, inhibiting the effects of catecholamines like epinephrine and norepinephrine.[3][4] This blockade leads to a decrease in heart rate, cardiac contractility, and blood pressure.[3][4] Additionally, Pindolol interacts with serotonin 5-HT1A receptors, acting as a partial agonist or functional antagonist.[5]

Q2: What are the key differences between Bopindolol and Pindolol for in vivo studies?

A2: The primary difference is that Bopindolol is a prodrug of Pindolol. This means Bopindolol has a slower onset and a longer duration of action compared to Pindolol, as it requires metabolic conversion to become active.[6] The choice between the two may depend on the desired pharmacokinetic profile for a specific study. For instance, the long-lasting effects of Bopindolol might be advantageous for studies requiring sustained beta-blockade with less frequent dosing.[7][8]

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is practically insoluble in water.[9] For oral administration, it can be formulated as a suspension in a vehicle such as methylcellulose or carboxymethylcellulose. For parenteral routes like intraperitoneal (IP) or intravenous (IV) injections, it may need to be dissolved in a suitable solvent system. Pindolol has been formulated in suppositories using polyethylene glycol (PEG) bases, suggesting PEGs could be explored as potential solubilizing agents.[10] It is crucial to perform solubility and stability tests in your chosen vehicle before starting in vivo experiments.

Q4: What are the expected physiological effects of this compound administration in animal models?

A4: Administration of Bopindolol is expected to cause a dose-dependent decrease in heart rate and blood pressure.[11][12] Due to its intrinsic sympathomimetic activity, the reduction in resting heart rate may be less pronounced compared to beta-blockers lacking ISA.[3] In studies with spontaneously hypertensive rats (SHR), chronic administration of Bopindolol has been shown to lower systolic blood pressure.[12]

Q5: Are there any known off-target effects of Bopindolol or Pindolol?

A5: Yes, besides its primary action on beta-adrenergic receptors, Pindolol is also known to interact with serotonin 5-HT1A and 5-HT1B receptors.[5][13] This can be a critical consideration in neuroscience or behavioral studies, where modulation of the serotonergic system could influence the experimental outcomes.

Dosage Summary Tables

The following tables summarize reported in vivo dosages for Bopindolol and its active metabolite, Pindolol, in various animal models. These should be used as a starting point for dose-ranging studies.

Table 1: this compound In Vivo Dosages

Animal ModelRoute of AdministrationDosage RangeStudy DurationReference(s)
Spontaneously Hypertensive Rats (SHR)Oral1 - 3 mg/kg/day12 weeks[12]
Wistar RatsIntraperitoneal (IP)0.3 - 3 mg/kgSingle dose

Table 2: Pindolol In Vivo Dosages

Animal ModelRoute of AdministrationDosage RangeStudy DurationReference(s)
Rats (Sprague-Dawley)Subcutaneous (via osmotic minipumps)20 mg/kg/day2 weeks[14]
Rats (DOCA/saline hypertensive)Oral10 - 50 µg/kgSingle dose[11]
Rats (DOCA/saline hypertensive)Intravenous (IV)2 mg/kgSingle dose[11]
RatsIntravenous (IV)0.001 - 3 mg/kgPretreatment[15]
MiceIntraperitoneal (IP)32 mg/kgSingle dose or daily for 2 weeks[13][16]
Mice (cancer cachexia models)Not specified3 mg/kg/day13 days[17][18]

Signaling Pathways and Experimental Workflow

Bopindolol/Pindolol Signaling Pathway

Bopindolol, through its active metabolite Pindolol, primarily exerts its effects by antagonizing beta-adrenergic receptors. This action inhibits the downstream signaling cascade that is normally activated by catecholamines.

Bopindolol_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta-Adrenergic_Receptor Beta-Adrenergic Receptor (β1/β2) Catecholamines->Beta-Adrenergic_Receptor Activates G_Protein Gs Protein Beta-Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., increased heart rate, contractility) PKA->Cellular_Response Leads to Bopindolol_Pindolol Bopindolol (metabolized to Pindolol) Bopindolol_Pindolol->Beta-Adrenergic_Receptor Blocks Experimental_Workflow Dose_Selection 1. Dose Range Finding (Pilot Study) Formulation 2. Formulation Preparation & Stability Testing Dose_Selection->Formulation Animal_Acclimatization 3. Animal Acclimatization & Baseline Measurements Formulation->Animal_Acclimatization Randomization 4. Randomization into Treatment Groups Animal_Acclimatization->Randomization Administration 5. This compound Administration Randomization->Administration Monitoring 6. Monitoring of Physiological Parameters (e.g., HR, BP) Administration->Monitoring Data_Collection 7. Endpoint Data Collection (e.g., tissue harvesting) Monitoring->Data_Collection Analysis 8. Data Analysis & Interpretation Data_Collection->Analysis

References

Technical Support Center: Stability Testing of Bopindolol Fumarate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bopindolol fumarate solutions. The information provided is intended to assist in designing and troubleshooting stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of this compound solutions?

A1: Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[1][2] Typical stress conditions include exposure to acid, base, oxidation, heat, and light.[3] For instance, a related compound, pindolol, has been subjected to acidic (1 M HCl), basic (1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress to assess its degradation profile.[3]

Q2: My this compound solution is showing a rapid loss of potency. What could be the primary cause?

A2: Rapid potency loss in this compound solutions can be attributed to several factors. Bopindolol, being an ester, is susceptible to hydrolysis, especially under acidic or basic conditions.[4] Additionally, exposure to light and oxidative stress can lead to degradation.[5] It is crucial to control the pH of the solution and protect it from light and oxidizing agents.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, hydrolysis of the ester linkage is a probable degradation pathway. This would result in the formation of the corresponding carboxylic acid and the active metabolite of bopindolol.[4] Other potential degradation products could arise from oxidation of the indole ring or other parts of the molecule.[5]

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating HPLC method should be able to separate the intact drug from its degradation products. A common approach is to use a reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[3] The method development process involves subjecting this compound to forced degradation and then optimizing the chromatographic conditions to achieve adequate resolution between the parent drug and all resulting degradants.[3][6]

Q5: Are there any special considerations for storing this compound solutions?

A5: Yes, to minimize degradation, this compound solutions should be protected from light and stored at controlled room temperature or under refrigeration, depending on the solvent system and desired shelf-life. The pH of the solution should be maintained within a stable range, which needs to be determined experimentally. For aqueous solutions of the related compound pindolol, it is recommended not to store them for more than one day.[7]

Troubleshooting Guides

Issue Possible Causes Troubleshooting Steps
Unexpected peaks in the chromatogram of a stability sample. - Formation of degradation products.- Contamination from the container closure system.- Impurities in the solvent or excipients.- Perform forced degradation studies to identify potential degradation products.- Analyze a placebo solution to rule out excipient or container-related peaks.- Ensure the use of high-purity solvents and excipients.
Poor peak shape or resolution in the HPLC analysis. - Inappropriate mobile phase pH.- Column degradation.- Co-elution of the drug and degradation products.- Adjust the mobile phase pH to optimize the ionization state of bopindolol and its degradants.- Use a new or different type of HPLC column.- Modify the mobile phase composition or gradient to improve separation.
Inconsistent stability data between batches. - Variability in the formulation process.- Differences in storage conditions.- Inconsistent analytical method execution.- Ensure consistent manufacturing and storage procedures for all batches.- Verify that stability chambers are properly calibrated and maintained.- Implement a robust and validated analytical method with clear system suitability criteria.
Significant degradation under oxidative stress. - Presence of peroxides in excipients or solvents.- Exposure to atmospheric oxygen.- Use excipients and solvents with low peroxide values.- Consider purging the solution and the headspace of the container with an inert gas like nitrogen.- Evaluate the addition of an antioxidant to the formulation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is based on general industry practices and studies on the related compound, pindolol.[3]

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 1 M HCl.

    • Keep the solution at 80°C for 8 hours.

    • Cool the solution to room temperature and neutralize it with 1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 1 M NaOH.

    • Keep the solution at 80°C for 8 hours.

    • Cool the solution to room temperature and neutralize it with 1 M HCl.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in 3% hydrogen peroxide.

    • Keep the solution at 80°C for 8 hours.

    • Cool the solution to room temperature.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Expose a solid sample of this compound to a temperature of 105°C for one hour.

    • Alternatively, prepare a solution and keep it at 80°C for 8 hours.

    • Dissolve or dilute the sample to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) for 8 hours.

    • Analyze the solution by HPLC.

Stability-Indicating HPLC Method

The following is a representative HPLC method based on the analysis of the related compound pindolol.[3]

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of 20 mM sodium dihydrogen orthophosphate (pH adjusted to 4.0 with phosphoric acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 218 nm.[7]

    • Column Temperature: Ambient.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or mobile phase).

    • Dilute the solution to the desired concentration within the linear range of the method.

    • Filter the solution through a 0.45 µm filter before injection.

Data Presentation

Table 1: Illustrative Forced Degradation Data for this compound Solution

Stress ConditionDurationTemperature% Degradation (Illustrative)Number of Degradation Products (Illustrative)
1 M HCl8 hours80°C15.22
1 M NaOH8 hours80°C25.83
3% H₂O₂8 hours80°C18.52
Thermal8 hours80°C5.11
UV Light8 hoursAmbient9.71

Note: The data presented in this table is illustrative and based on typical degradation profiles of similar compounds. Actual degradation will depend on the specific experimental conditions.

Visualizations

Stability_Testing_Workflow A Prepare Bopindolol Fumarate Solution B Initial Analysis (T=0) (HPLC Assay, Purity) A->B C Place on Stability (Different Conditions) B->C D Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B->D E Intermediate Time Point Analysis C->E F Final Time Point Analysis E->F G Data Analysis and Reporting F->G

Caption: Experimental workflow for a typical stability study of this compound solutions.

Degradation_Pathway Bopindolol This compound Hydrolysis Hydrolysis Product (Active Metabolite) Bopindolol->Hydrolysis Acid/Base Oxidation Oxidation Product (e.g., on Indole Ring) Bopindolol->Oxidation Oxidizing Agent Other Other Degradants Bopindolol->Other Heat/Light

Caption: Hypothetical degradation pathways for this compound.

References

Troubleshooting Bopindolol fumarate experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common challenges encountered when working with Bopindolol fumarate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing inconsistent results in our in vitro assays. What could be the primary cause of this variability?

A1: Inconsistent results with this compound often stem from its nature as a prodrug. Bopindolol itself is less active than its primary metabolite, 18-502, which is significantly more potent. The conversion of Bopindolol to 18-502 is mediated by esterases present in tissues and cell culture media supplements (like fetal bovine serum).

Troubleshooting Steps:

  • Assess Esterase Activity: The level of esterase activity can vary between cell lines, tissue preparations, and even batches of serum. This can lead to inconsistent conversion rates of Bopindolol to its active form.

    • Recommendation: To ensure consistency, consider pre-incubating Bopindolol in your complete cell culture medium for a standardized period before adding it to your cells. Alternatively, for mechanistic studies requiring precise concentrations of the active compound, consider using the active metabolite 18-502 directly.

  • Solubility and Stability: Bopindolol is lipophilic, which can affect its solubility in aqueous buffers.[1]

    • Recommendation: Ensure complete solubilization of this compound in your chosen solvent (e.g., DMSO) before preparing your final dilutions in aqueous media. Visually inspect for any precipitation. Prepare fresh stock solutions regularly and store them appropriately, protected from light and moisture.

  • Assay Conditions: Variations in incubation time, temperature, and cell density can all contribute to result variability.

    • Recommendation: Standardize all assay parameters and ensure they are consistent across all experiments.

Q2: Our dose-response curves for Bopindolol show lower-than-expected potency. Why might this be happening?

A2: The observed potency of Bopindolol is highly dependent on its conversion to the more active metabolite, 18-502. If this conversion is inefficient in your experimental system, the apparent potency of Bopindolol will be lower. The active metabolite 18-502 is approximately 100-fold more potent than the parent compound.[2]

Troubleshooting Steps:

  • Verify Prodrug Conversion: As mentioned previously, ensure that your experimental system has sufficient esterase activity to convert Bopindolol.

  • Use the Active Metabolite: For experiments where maximal and consistent potency is critical, using the active metabolite 18-502 is the most direct solution. This eliminates the variability associated with prodrug conversion.

  • Compare with a Positive Control: Run a parallel experiment with a well-characterized beta-blocker, such as propranolol, to validate your assay system and confirm that it is sensitive enough to detect the expected pharmacological effects. The potency of Bopindolol is nearly equal to that of propranolol, while its active metabolite 18-502 is significantly more potent.[3]

Q3: We are seeing unexpected off-target effects in our experiments. Is Bopindolol known to interact with other receptors?

A3: Yes, Bopindolol and its metabolites have been reported to interact with serotonin receptors, specifically the 5-HT1A and 5-HT1B subtypes.[4][5] This interaction could contribute to unexpected pharmacological effects in systems where these receptors are expressed.

Troubleshooting Steps:

  • Characterize Receptor Expression: If you suspect off-target effects, verify the expression of 5-HT1A and 5-HT1B receptors in your experimental model (cell line or tissue).

  • Use Selective Antagonists: To confirm if the observed off-target effects are mediated by serotonin receptors, you can use selective antagonists for these receptors in combination with Bopindolol.

  • Consult the Literature: Review literature related to your specific cell type or tissue to understand the potential role of serotonin receptors in the signaling pathways you are investigating.

Quantitative Data

Table 1: Receptor Binding Affinities of Bopindolol and its Metabolites

CompoundReceptorpKiReference
Bopindololβ1-adrenergic-[4]
Bopindololβ2-adrenergic-[4]
Metabolite 18-502β1-adrenergic9.53[2]
Metabolite 18-502β2-adrenergic9.48[2]
Metabolite 18-5025-HT1B-[4]
Metabolite 20-785β1-adrenergic-[4]
Metabolite 20-785β2-adrenergic-[4]

Table 2: Functional Antagonistic Potencies (pA2) of Bopindolol and its Metabolites

CompoundTissue/AssaypA2Reference
BopindololGuinea Pig Atria (β1)-[4]
BopindololGuinea Pig Trachea (β2)-[4]
Metabolite 18-502Guinea Pig Atria (β1)-[4]
Metabolite 18-502Guinea Pig Trachea (β2)-[4]
Metabolite 20-785Guinea Pig Atria (β1)7.44[2]
Metabolite 20-785Guinea Pig Trachea (β2)7.58[2]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol provides a general framework for a competitive binding assay to determine the affinity of Bopindolol and its metabolites for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes prepared from a cell line stably expressing either human β1- or β2-adrenergic receptors.

  • Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol ([125I]-ICYP).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Non-specific binding control: Propranolol (10 µM).

  • This compound and its metabolites.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the competing ligands (Bopindolol, metabolites, and a known standard).

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either buffer (for total binding), non-specific control, or the competing ligand.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Bopindolol_Metabolism_and_Action cluster_0 Prodrug Administration cluster_1 Metabolic Activation cluster_2 Pharmacological Effect Bopindolol This compound (Prodrug) Esterases Carboxylesterases (Liver, Plasma, Tissues) Bopindolol->Esterases Hydrolysis Metabolite_18_502 Active Metabolite 18-502 (Highly Potent) Esterases->Metabolite_18_502 Beta_Receptors β1/β2-Adrenergic Receptors Metabolite_18_502->Beta_Receptors Antagonism Effect Beta-Blockade (e.g., Decreased Heart Rate) Beta_Receptors->Effect Inhibition of Adrenergic Signaling

Caption: Metabolic activation of this compound.

Beta_Adrenergic_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Adrenergic Agonist (e.g., Epinephrine) Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Binds and Activates G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Bopindolol Bopindolol Metabolite (Antagonist) Bopindolol->Beta_Receptor Blocks Agonist Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets

Caption: Beta-adrenergic receptor signaling pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Prodrug Is the prodrug nature of Bopindolol being considered? Start->Check_Prodrug Check_Metabolite Are you using the active metabolite (18-502)? Check_Prodrug->Check_Metabolite Yes Standardize_Conversion Standardize pre-incubation time to allow for consistent conversion. Check_Prodrug->Standardize_Conversion No Check_Solubility Is the compound fully solubilized? Check_Metabolite->Check_Solubility No Check_Assay Are assay conditions (time, temp, density) standardized? Check_Metabolite->Check_Assay Yes Check_Solubility->Check_Assay Yes Improve_Solubility Prepare fresh stock solutions and ensure complete dissolution. Check_Solubility->Improve_Solubility No Standardize_Assay Strictly control all assay parameters. Check_Assay->Standardize_Assay No Resolved Results are Consistent Check_Assay->Resolved Yes Use_Metabolite Consider using the active metabolite 18-502 directly. Standardize_Conversion->Check_Solubility Improve_Solubility->Check_Assay Standardize_Assay->Resolved

Caption: Troubleshooting experimental variability.

References

Technical Support Center: Bopindolol Fumarate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Bopindolol fumarate synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Etherification of 4-Hydroxy-2-methylindole with Epichlorohydrin

Q1: My initial etherification reaction between 4-hydroxy-2-methylindole and epichlorohydrin is resulting in a low yield of the desired epoxide intermediate. What are the potential causes and how can I optimize this step?

A1: Low yield in this step is a common issue and can be attributed to several factors. The primary reasons include incomplete reaction, formation of side products, and degradation of the starting material or product.

Troubleshooting Steps:

  • Reaction Conditions: The reaction is typically carried out in the presence of a base. Ensure the base (e.g., sodium hydroxide, potassium carbonate) is of good quality and used in the correct stoichiometric amount. The reaction temperature and time are critical; prolonged high temperatures can lead to polymerization of epichlorohydrin or degradation of the indole ring. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic polar solvents like DMF or acetonitrile are often used. Ensure the solvent is dry, as water can react with epichlorohydrin.

  • Side Reactions: A common side reaction is the formation of a di-substituted product where two molecules of 4-hydroxy-2-methylindole react with one molecule of epichlorohydrin. To minimize this, a slight excess of epichlorohydrin can be used. Another potential side product is the hydrolysis of epichlorohydrin to glycerol chlorohydrin in the presence of water.

Issue 2: Inefficient Ring-Opening of the Epoxide with tert-Butylamine

Q2: The subsequent ring-opening of the epoxide intermediate with tert-butylamine is sluggish and gives a poor yield of the amino alcohol. How can I improve the efficiency of this reaction?

A2: The nucleophilic attack of tert-butylamine on the epoxide ring can be sterically hindered. Optimizing the reaction conditions is key to driving this reaction to completion.

Troubleshooting Steps:

  • Temperature and Pressure: This reaction often requires elevated temperatures to overcome the activation energy. Conducting the reaction in a sealed vessel or under reflux can help to maintain the necessary temperature and prevent the loss of the volatile tert-butylamine.

  • Solvent: The choice of solvent can influence the reaction rate. Protic solvents like isopropanol or ethanol can facilitate the ring-opening by protonating the epoxide oxygen, making it more susceptible to nucleophilic attack.

  • Lewis Acid Catalysis: The addition of a catalytic amount of a mild Lewis acid can activate the epoxide ring and accelerate the reaction. However, the choice of Lewis acid and its concentration must be carefully controlled to avoid unwanted side reactions.

Issue 3: Low Conversion in the Final Esterification Step with Benzoic Anhydride

Q3: I am observing low conversion during the final esterification of the secondary alcohol with benzoic anhydride. What are the recommended conditions for this acylation?

A3: The esterification of a secondary alcohol can be challenging. The reactivity of benzoic anhydride is lower than that of the corresponding acid chloride, which can lead to incomplete conversion.

Troubleshooting Steps:

  • Catalyst: This reaction is often catalyzed by a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) or a strong acid. Ensure the catalyst is fresh and used in an appropriate amount.

  • Reaction Time and Temperature: The reaction may require prolonged heating to go to completion. Monitor the progress by TLC to determine the endpoint.

  • Removal of By-products: The reaction produces benzoic acid as a by-product, which can sometimes interfere with the reaction equilibrium. In some cases, the use of a scavenger for the benzoic acid might be beneficial.

Issue 4: Difficulty in Purification and Isolation of this compound

Q4: I am struggling to obtain pure this compound. What are the recommended purification and salt formation protocols?

A4: Purification of the final product and its conversion to the fumarate salt are critical steps for obtaining a high-purity active pharmaceutical ingredient.

Troubleshooting Steps:

  • Purification of Bopindolol Base: Before salt formation, the crude Bopindolol base should be purified. Column chromatography on silica gel is a common method. A suitable eluent system can be determined by TLC analysis.

  • Crystallization of this compound: The fumarate salt is typically formed by reacting the purified Bopindolol base with fumaric acid in a suitable solvent. The choice of solvent is crucial for obtaining well-defined crystals and a good yield. Alcohols like ethanol or isopropanol, or a mixture of solvents, are often used. The salt is then isolated by filtration and dried. The crystallization process may need to be optimized by controlling the cooling rate and agitation.

Issue 5: Presence of Impurities in the Final Product

Q5: My final this compound product shows impurities in the HPLC analysis. What are the likely impurities and how can they be minimized?

A5: Impurities can arise from starting materials, intermediates, side reactions, or degradation.

Potential Impurities and Mitigation Strategies:

  • Unreacted Starting Materials and Intermediates: Optimize the reaction conditions of each step to ensure complete conversion. Monitor the reactions by TLC or HPLC.

  • Di-substituted Ether: As mentioned in Q1, this can be minimized by using a slight excess of epichlorohydrin in the first step.

  • Products of N-alkylation: Although less common with the bulky tert-butyl group, N-alkylation of the indole nitrogen is a potential side reaction. This can be minimized by careful control of the reaction conditions.

  • Degradation Products: The indole ring can be sensitive to strong acids and oxidizing agents. Avoid harsh conditions during synthesis and purification.

Data Presentation

Table 1: General Reaction Conditions for Bopindolol Synthesis (Based on related literature for analogous compounds)

StepReactantsSolventCatalyst/ReagentTemperature (°C)Reaction Time (h)Typical Yield Range (%)
1. Etherification 4-Hydroxy-2-methylindole, EpichlorohydrinDMF, AcetonitrileNaOH, K₂CO₃25 - 804 - 2460 - 80
2. Ring-Opening Epoxide Intermediate, tert-ButylamineIsopropanol, Ethanol-80 - 12012 - 4850 - 70
3. Esterification Amino Alcohol, Benzoic AnhydrideDichloromethane, TolueneDMAP25 - 1006 - 2470 - 90
4. Salt Formation Bopindolol Base, Fumaric AcidEthanol, Isopropanol-0 - 251 - 485 - 95

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole

  • To a stirred solution of 4-hydroxy-2-methylindole (1 equivalent) in dry DMF, add powdered potassium carbonate (1.5 equivalents).

  • Add epichlorohydrin (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.

Protocol 2: Synthesis of 1-(tert-butylamino)-3-((2-methyl-1H-indol-4-yl)oxy)propan-2-ol

  • Dissolve the crude epoxide from the previous step in isopropanol.

  • Add tert-butylamine (3-5 equivalents).

  • Heat the mixture in a sealed tube or under reflux at 80-100°C for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess tert-butylamine and solvent under reduced pressure.

  • The crude amino alcohol can be purified by column chromatography or taken to the next step directly.

Protocol 3: Synthesis of Bopindolol

  • Dissolve the amino alcohol (1 equivalent) in dry dichloromethane.

  • Add benzoic anhydride (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude Bopindolol base.

Protocol 4: Preparation of this compound

  • Purify the crude Bopindolol base by column chromatography on silica gel.

  • Dissolve the purified Bopindolol base in a minimal amount of hot ethanol.

  • In a separate flask, dissolve fumaric acid (1 equivalent) in hot ethanol.

  • Add the fumaric acid solution to the Bopindolol solution with stirring.

  • Allow the mixture to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the precipitated this compound by filtration, wash with cold ethanol, and dry under vacuum.

Mandatory Visualization

Bopindolol_Synthesis_Pathway cluster_step1 Step 1: Etherification cluster_step2 Step 2: Ring-Opening cluster_step3 Step 3: Esterification cluster_step4 Step 4: Salt Formation A 4-Hydroxy-2-methylindole C 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (Epoxide Intermediate) A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B Epichlorohydrin B->C E 1-(tert-butylamino)-3-((2-methyl-1H-indol-4-yl)oxy)propan-2-ol (Amino Alcohol) C->E Solvent (e.g., Isopropanol) Heat D tert-Butylamine D->E G Bopindolol E->G Catalyst (e.g., DMAP) Solvent (e.g., CH₂Cl₂) F Benzoic Anhydride F->G I This compound G->I Solvent (e.g., Ethanol) H Fumaric Acid H->I

Caption: Synthetic pathway of this compound.

Troubleshooting_Workflow Start Low Yield or Impurity Issue IdentifyStep Identify the Problematic Step (Etherification, Ring-Opening, Esterification, Purification) Start->IdentifyStep CheckConditions Verify Reaction Conditions (Temp, Time, Stoichiometry, Solvent) IdentifyStep->CheckConditions AnalyzePurity Analyze Purity of Starting Materials & Reagents CheckConditions->AnalyzePurity MonitorReaction Monitor Reaction Progress (TLC, HPLC) AnalyzePurity->MonitorReaction OptimizeConditions Optimize Reaction Conditions (e.g., Catalyst, Solvent, Temp) MonitorReaction->OptimizeConditions Incomplete Reaction Purification Improve Purification Method (Recrystallization, Chromatography) MonitorReaction->Purification Impurity Formation Success Improved Yield / Purity OptimizeConditions->Success Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Signaling_Pathway cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield Temp->Yield Purity Purity Temp->Purity SideProducts Side Products Temp->SideProducts Time Reaction Time Time->Yield Time->SideProducts Catalyst Catalyst/Reagent Catalyst->Yield Catalyst->Purity Solvent Solvent Solvent->Yield Solvent->Purity Solvent->SideProducts

Caption: Relationship between reaction parameters and outcomes.

Minimizing side effects of Bopindolol fumarate in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the side effects of Bopindolol fumarate in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the known side effects of this compound in animal studies?

A1: this compound, as a non-selective beta-adrenoceptor antagonist, can induce side effects primarily related to its mechanism of action. In cases of overdose, observed clinical signs in animals are consistent with beta-blocker toxicity and may include:

  • Cardiovascular: Bradycardia (slow heart rate) and hypotension (low blood pressure).[1][2]

  • Metabolic: Hypoglycemia (low blood sugar) and hyperkalemia (high blood potassium).[1][2]

  • Neurological: Weakness, collapse, and in severe cases, seizures.[1]

  • Respiratory: Respiratory depression.[1][3]

It's important to note that the incidence and severity of these side effects are dose-dependent.[4]

Q2: How can I minimize the cardiovascular side effects of this compound in my animal model?

A2: To minimize cardiovascular side effects such as bradycardia and hypotension, consider the following strategies:

  • Dose Titration: Start with a low dose of this compound and gradually increase to the desired therapeutic level. This allows the animal's cardiovascular system to adapt. A study in spontaneously hypertensive rats showed that chronic administration of bopindolol at 1 and 3 mg/kg/day lowered blood pressure effectively.[5]

  • Continuous Monitoring: Implement continuous or frequent monitoring of heart rate and blood pressure, especially during the initial phase of administration.[1][6]

  • Hydration: Ensure animals are adequately hydrated, as dehydration can exacerbate hypotension. Intravenous fluids can be used to manage significant drops in blood pressure.[1]

Q3: What should I do if I observe signs of hypoglycemia in my experimental animals?

A3: Beta-blockers can mask the signs of hypoglycemia and inhibit glucose production. If you suspect hypoglycemia (e.g., lethargy, weakness, seizures), you should:

  • Confirm: Measure the animal's blood glucose levels.

  • Treat: If hypoglycemia is confirmed, administer a 2.5%–5% dextrose solution.[1]

  • Monitor: Continue to monitor blood glucose levels to ensure they return to and are maintained within the normal range.

Q4: Are the metabolites of this compound also active, and do they contribute to side effects?

A4: Yes, Bopindolol is metabolized into active compounds, primarily 18-502 and 20-785.[7][8] The metabolite 18-502 is a particularly potent beta-blocker, even more so than bopindolol itself.[8] These active metabolites contribute to the long duration of action of bopindolol and can also contribute to its side effects.[7] Therefore, when observing the effects of bopindolol, it is important to consider the cumulative effect of the parent drug and its active metabolites.

Troubleshooting Guides

Issue 1: Unexpected Bradycardia or Hypotension
  • Symptom: Significant decrease in heart rate or blood pressure below the established baseline for the animal model.

  • Possible Cause: Dose of this compound is too high for the individual animal or was administered too rapidly.

  • Troubleshooting Steps:

    • Reduce Dose: Consider lowering the next dose of this compound.

    • Administer Atropine: For severe bradycardia, the administration of atropine can be considered.[1]

    • Provide Fluid Support: For hypotension, intravenous fluids can help restore blood pressure.[1]

    • Review Protocol: Ensure the correct dose and administration route were used as per the experimental protocol.

Issue 2: Animal Appears Lethargic or Weak
  • Symptom: The animal is showing signs of decreased activity, poor muscle tone, or is unresponsive.

  • Possible Causes:

    • Hypoglycemia.

    • Severe hypotension.

    • Central nervous system depression (at very high doses).

  • Troubleshooting Steps:

    • Check Blood Glucose: Immediately measure blood glucose levels. If low, administer dextrose.[1]

    • Monitor Vital Signs: Check heart rate and blood pressure. If low, refer to the troubleshooting guide for bradycardia/hypotension.

    • Supportive Care: Provide a warm and quiet environment for recovery.

    • Consider Dose Adjustment: If these signs appear after this compound administration, a dose reduction in future experiments is warranted.

Data Presentation

Table 1: Dose-Response of Bopindolol on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg/day)DurationChange in Systolic Blood Pressure
Control (WKY)012 weeks-
Control (SHR)012 weeks-
Bopindolol112 weeksDose-dependent lowering
Bopindolol312 weeksDose-dependent lowering
Atenolol5012 weeksLowered
Propranolol6012 weeksLowered

Data summarized from a study on the effects of chronic administration of bopindolol in rats.[5]

Experimental Protocols

Protocol 1: Chronic Oral Administration of this compound in Rats

This protocol is based on a study investigating the long-term effects of bopindolol on cardiac receptors in spontaneously hypertensive rats (SHR).[5]

  • Animal Model: 10-week-old male Spontaneously Hypertensive Rats (SHR) and Wistar Kyoto rats (WKY) as a control group.

  • Drug Preparation: this compound is dissolved in distilled water.

  • Dosing:

    • Administer this compound orally via gavage once daily.

    • Doses used in the reference study were 1 and 3 mg/kg/day.[5]

  • Duration: The treatment is carried out for 12 consecutive weeks.

  • Monitoring:

    • Measure systolic blood pressure and heart rate weekly using the tail-cuff method.

    • Observe animals daily for any clinical signs of distress or side effects (e.g., lethargy, changes in posture or breathing).

    • Monitor body weight weekly.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Epinephrine Epinephrine Beta-Adrenergic_Receptor Beta-Adrenergic_Receptor Epinephrine->Beta-Adrenergic_Receptor Binds to Norepinephrine Norepinephrine Norepinephrine->Beta-Adrenergic_Receptor Binds to G_Protein G_Protein Beta-Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Protein_Kinase_A Protein_Kinase_A cAMP->Protein_Kinase_A Activates Cellular_Response Cellular_Response Protein_Kinase_A->Cellular_Response Phosphorylates targets leading to Bopindolol Bopindolol Bopindolol->Beta-Adrenergic_Receptor Blocks

Bopindolol's mechanism of action.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (e.g., 1 week) Start->Acclimatization Baseline_Measurements Baseline Measurements (Heart Rate, Blood Pressure, Blood Glucose) Acclimatization->Baseline_Measurements Randomization Randomize into Groups (Control, Bopindolol Doses) Baseline_Measurements->Randomization Drug_Administration Daily this compound Administration Randomization->Drug_Administration Daily_Monitoring Daily Clinical Observation (Lethargy, Weakness, etc.) Drug_Administration->Daily_Monitoring Weekly_Measurements Weekly Measurements (HR, BP, Body Weight) Daily_Monitoring->Weekly_Measurements Adverse_Event Adverse Event? Weekly_Measurements->Adverse_Event Troubleshoot Troubleshoot (See Guide) Adverse_Event->Troubleshoot Yes Continue_Study Continue Study Adverse_Event->Continue_Study No Troubleshoot->Continue_Study Endpoint Study Endpoint Continue_Study->Endpoint Final_Analysis Final Data Collection and Analysis Endpoint->Final_Analysis End End Final_Analysis->End Troubleshooting_Logic Adverse_Event_Observed Adverse Event Observed Assess_Severity Assess Severity Adverse_Event_Observed->Assess_Severity Mild Mild/Transient Assess_Severity->Mild Mild Moderate_Severe Moderate to Severe Assess_Severity->Moderate_Severe Moderate/Severe Continue_Monitoring Continue Close Monitoring Mild->Continue_Monitoring Check_Vitals Check Vitals & Blood Glucose Moderate_Severe->Check_Vitals Hypotension_Bradycardia Hypotension or Bradycardia? Check_Vitals->Hypotension_Bradycardia Hypoglycemia Hypoglycemia? Check_Vitals->Hypoglycemia Fluid_Therapy Administer IV Fluids Hypotension_Bradycardia->Fluid_Therapy Hypotension Atropine Consider Atropine Hypotension_Bradycardia->Atropine Bradycardia Dextrose Administer Dextrose Hypoglycemia->Dextrose Yes Re-evaluate_Dose Re-evaluate Bopindolol Dose Fluid_Therapy->Re-evaluate_Dose Atropine->Re-evaluate_Dose Dextrose->Re-evaluate_Dose Consult_Vet Consult Veterinarian Re-evaluate_Dose->Consult_Vet

References

Validation & Comparative

Bopindolol Fumarate vs. Pindolol: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of bopindolol fumarate and pindolol, two non-selective beta-adrenergic receptor antagonists with intrinsic sympathomimetic activity (ISA). While direct head-to-head clinical trial data is limited, this guide synthesizes available evidence from comparative studies with other beta-blockers to offer a detailed analysis of their pharmacodynamic and pharmacokinetic profiles, and clinical efficacy in hypertension and angina pectoris.

Executive Summary

Bopindolol is a prodrug that is rapidly metabolized to its active form, pindolol.[1] The primary distinction between the two lies in their pharmacokinetic profiles, with bopindolol exhibiting a longer duration of action, allowing for once-daily dosing.[2][3] Both agents are effective in the management of mild to moderate hypertension and stable angina pectoris, demonstrating comparable efficacy to other established beta-blockers such as atenolol and metoprolol.[1][4][5] Their intrinsic sympathomimetic activity results in less pronounced bradycardia at rest compared to beta-blockers without ISA.[6]

Data Presentation

Table 1: Pharmacokinetic Properties
ParameterThis compoundPindolol
Prodrug Yes[7]No
Active Metabolite Pindolol[7]-
Bioavailability ~85% (as pindolol)50-95%
Time to Peak Plasma Concentration Slower onset due to conversion[3]1-2 hours
Elimination Half-life Long (allows for once-daily dosing)[2]3-4 hours
Metabolism Hydrolysis to pindolol[1]Hepatic
Excretion RenalRenal and Fecal
Table 2: Comparative Efficacy in Hypertension
Study ComparatorThis compoundPindololKey Findings
Metoprolol Equally effective in controlling blood pressure.[4]A tenfold lower dose of pindolol (25 +/- 2 mg/day) was required to produce a similar antihypertensive effect as metoprolol (234 +/- 22 mg/day).Both bopindolol and pindolol are potent antihypertensive agents.
Atenolol 1-4 mg/day of bopindolol showed comparable blood pressure reduction to 50-200 mg/day of atenolol.[5]Doses of 138 +/- 13 mg/day of atenolol were required for a similar antihypertensive effect to 24 +/- 2 mg/day of pindolol.[6]Bopindolol and pindolol demonstrate similar efficacy to atenolol at lower doses.
Table 3: Comparative Efficacy in Angina Pectoris
Study ComparatorThis compoundKey Findings
Atenolol 1 mg bopindolol and 100 mg atenolol for 6 weeks resulted in similar increases in mean exercise time (25% and 22%, respectively) and time to angina (27% and 25%, respectively).[8]Bopindolol is as effective as atenolol in improving exercise tolerance and reducing angina symptoms.
Diltiazem 2 mg of bopindolol once daily was more effective in reducing pain episodes (average decrease of 22 vs. 1.65 per month) and pain duration (256 vs. 129 minutes per month) compared to 240 mg of diltiazem in divided doses.[9]Bopindolol demonstrates superior efficacy to diltiazem in the management of stable angina.

Experimental Protocols

Assessment of Antihypertensive Efficacy

A common experimental design to compare the antihypertensive effects of beta-blockers is the multicenter, randomized, double-blind, placebo-controlled trial.[4][5][10]

  • Patient Population: Patients with mild to moderate essential hypertension (e.g., diastolic blood pressure between 95 and 115 mmHg) are recruited.

  • Washout Period: A placebo run-in period of 2-4 weeks is typically implemented to establish baseline blood pressure and ensure patient compliance.

  • Randomization: Patients are randomly assigned to receive either the investigational drug (e.g., bopindolol), the comparator drug (e.g., another beta-blocker or placebo), or pindolol.

  • Dose Titration: The dose of the study medication is often titrated upwards at specified intervals (e.g., every 2-4 weeks) until a target blood pressure is achieved (e.g., diastolic blood pressure ≤ 90 mmHg) or the maximum tolerated dose is reached.

  • Efficacy Endpoints: The primary efficacy endpoint is typically the change from baseline in systolic and diastolic blood pressure. Secondary endpoints may include the proportion of patients achieving target blood pressure and changes in heart rate.

  • Monitoring: Blood pressure and heart rate are measured at regular intervals, both at rest and, in some studies, during exercise.[2] Ambulatory blood pressure monitoring may also be used to assess the 24-hour efficacy of the drug.

Assessment of Antianginal Efficacy

The efficacy of beta-blockers in treating chronic stable angina pectoris is often evaluated using a randomized, double-blind, crossover trial design.[8][11][12]

  • Patient Population: Patients with a history of chronic stable angina, confirmed by a positive exercise tolerance test, are included.

  • Washout Period: A washout period is employed to eliminate the effects of any prior antianginal medications.

  • Treatment Phases: Patients are randomized to receive a sequence of treatments, for example, bopindolol for a set period (e.g., 4-8 weeks) followed by a washout period and then the comparator drug (e.g., another beta-blocker or placebo) for the same duration, or vice-versa.

  • Efficacy Endpoints: The primary endpoints often include changes in exercise duration, time to onset of angina, and time to ST-segment depression during a standardized exercise test (e.g., bicycle ergometry or treadmill test).[8][11] Secondary endpoints may include the frequency of angina attacks and nitroglycerin consumption, as recorded by patients in a diary.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane cluster_drugs Pharmacological Intervention cluster_intracellular Intracellular Signaling Receptor Beta-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Bopindolol Bopindolol (Prodrug) Pindolol Pindolol (Active Drug) Bopindolol->Pindolol Metabolic Conversion Pindolol->Receptor Blocks (Antagonist) Partially Activates (ISA) ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium Increased Intracellular Ca2+ PKA->Calcium Phosphorylates Channels Response Physiological Response (e.g., Increased Heart Rate, Contractility) Calcium->Response Catecholamines Catecholamines (e.g., Epinephrine) Catecholamines->Receptor Activates

Caption: Beta-adrenergic receptor signaling pathway and the mechanism of action of bopindolol/pindolol.

Experimental_Workflow cluster_screening Patient Screening & Baseline cluster_treatment Treatment Phase cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (Hypertension or Angina) Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Washout Washout/Placebo Run-in Period Informed_Consent->Washout Baseline_Measurements Baseline Measurements (BP, HR, Exercise Test) Washout->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Drug_A Group A (this compound) Randomization->Drug_A Drug_B Group B (Pindolol or Comparator) Randomization->Drug_B Dose_Titration Dose Titration Period Drug_A->Dose_Titration Drug_B->Dose_Titration Maintenance Maintenance Period Dose_Titration->Maintenance Follow_up Regular Follow-up Visits Maintenance->Follow_up Efficacy_Endpoints Measure Efficacy Endpoints (BP, Exercise Tolerance) Follow_up->Efficacy_Endpoints Safety_Monitoring Monitor for Adverse Events Follow_up->Safety_Monitoring Data_Collection Data Collection & Blinding Efficacy_Endpoints->Data_Collection Safety_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Caption: Generalized experimental workflow for a comparative clinical trial of beta-blockers.

References

A Comparative Analysis of Bopindolol Fumarate and Propranolol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of Bopindolol fumarate and Propranolol, two non-selective β-adrenoceptor antagonists. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their pharmacological profiles, clinical efficacy, and safety, supported by experimental data.

Introduction and Pharmacological Profile

Propranolol, a well-established beta-blocker, and Bopindolol, a newer agent, both function by non-selectively blocking β1- and β2-adrenergic receptors.[1][2] Propranolol is the prototypical non-selective beta-blocker and is known for its strong membrane-stabilizing activity at high concentrations, but it lacks intrinsic sympathomimetic activity (ISA).[2] In contrast, Bopindolol is a potent, long-acting antagonist distinguished by its mild intrinsic sympathomimetic activity.[3][4] Bopindolol itself is a prodrug that is rapidly metabolized to its active form, a derivative of pindolol.[5][6][7]

A key distinction lies in their differing ancillary properties. Bopindolol's mild ISA means it can cause a slight activation of the β-receptor, which may be beneficial in preventing significant bradycardia at rest.[3][8] Propranolol, lacking ISA, purely antagonizes the receptor, leading to more pronounced reductions in resting heart rate.[9][10]

FeatureThis compoundPropranolol
Drug Class Non-selective β-adrenoceptor antagonistNon-selective β-adrenoceptor antagonist
Receptor Selectivity β1 and β2 non-selective[1]β1 and β2 non-selective[2][11]
Intrinsic Sympathomimetic Activity (ISA) Mild[3][4]None[2]
Membrane Stabilizing Activity Present[1]Strong (at high concentrations)[2]
Prodrug Yes[5][7]No
Duration of Action Long-acting (>24 hours)[4][6]Shorter-acting

Mechanism of Action: β-Adrenergic Blockade

Both drugs exert their primary therapeutic effects by competitively blocking the binding of catecholamines (epinephrine and norepinephrine) to β-adrenergic receptors. The blockade of β1-receptors in the heart muscle leads to negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects, reducing cardiac output and blood pressure.[5][12] By blocking β2-receptors in the juxtaglomerular apparatus, they inhibit renin production, which in turn downregulates the renin-angiotensin-aldosterone system, contributing to their antihypertensive effects.[5][11]

cluster_Stimulation Sympathetic Stimulation cluster_Receptor Cellular Level cluster_Blockade Pharmacological Intervention cluster_Effects Physiological Response Catecholamines Catecholamines (Epinephrine, Norepinephrine) BetaReceptor β-Adrenergic Receptor (β1 and β2) Catecholamines->BetaReceptor Binds & Activates AC Adenylate Cyclase BetaReceptor->AC Activates ReninEffects ↓ Renin Secretion BetaReceptor->ReninEffects Regulates (β2) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CardiacEffects ↓ Heart Rate ↓ Contractility ↓ Cardiac Output PKA->CardiacEffects Leads to Bopindolol Bopindolol Bopindolol->BetaReceptor Competitively Block Propranolol Propranolol Propranolol->BetaReceptor Competitively Block BPEffects ↓ Blood Pressure CardiacEffects->BPEffects ReninEffects->BPEffects

Mechanism of non-selective beta-blockade.

Comparative Clinical Efficacy

Clinical studies have demonstrated that both Bopindolol and Propranolol are effective in managing mild to moderate hypertension.[6][13] A key advantage of Bopindolol is its long duration of action, allowing for once-daily dosing, which may improve patient adherence.[4][6]

In a 6-month comparative study, both drugs achieved a significant reduction of approximately 10% in systolic and diastolic blood pressure.[13] Another study comparing the acute hemodynamic effects in patients with coronary heart disease found that both drugs reduced arterial blood pressure to the same extent, both at rest and during exercise.[14]

ParameterBopindololPropranololStudy Reference
Blood Pressure Reduction ~10% reduction in SBP & DBP~10% reduction in SBP & DBP[13]
Heart Rate Reduction (Resting) No significant changeReduced by 9.1 beats/min[10]
Heart Rate Reduction (Exercise) Significant reductionSignificant reduction[9][15]
Cardiac Output No significant changeReduced by 0.57 L/min[10]
Total Peripheral Resistance Reduced by 3.1 mmHg min/LNo significant change[10]

Note: The differing effects on resting heart rate and cardiac output are largely attributed to Bopindolol's intrinsic sympathomimetic activity.[10]

Pharmacokinetic Profiles

The pharmacokinetic properties of Bopindolol and Propranolol show notable differences. Bopindolol is a prodrug that is hydrolyzed to its active metabolite.[7] This contributes to its slow onset and long duration of action.[3] Propranolol is lipophilic, allowing it to cross the blood-brain barrier, and is metabolized in the liver.[2][7]

ParameterBopindololPropranolol
Bioavailability ~70%[3]Variable (25-30% due to first-pass metabolism)
Metabolism Hydrolysis to active metabolite[7]Hepatic (CYP2D6, CYP1A2)[7]
Half-life Long (sustained action >24h)[6]3-6 hours
Dosing Frequency Once daily[4]Multiple times daily (standard formulation)
Peak Plasma Concentration Slow onset[3]Reached at ~2 hours[9]

Safety and Tolerability

Both drugs are generally well-tolerated.[4][6] Due to its non-selective nature, Propranolol can cause bronchoconstriction and is used with caution in patients with asthma.[11] Bopindolol's ISA may result in fewer instances of bradycardia and cold extremities compared to beta-blockers without ISA.[8]

Regarding metabolic effects, one study found that triglycerides increased significantly in the Bopindolol group, though this was potentially due to a lower baseline concentration.[13] In the same study, Propranolol did not cause significant changes in glucose, potassium, or triglycerides.[13] Long-term therapy with Bopindolol has been shown to have a neutral or even beneficial effect on lipid profiles, which is a notable advantage over some other beta-blockers.[3][4]

Experimental Protocols

Protocol 1: Comparative Antihypertensive Efficacy Study
  • Objective: To compare the long-term efficacy and metabolic effects of Bopindolol and Propranolol in patients with mild to moderate hypertension.

  • Study Design: A prospective, randomized, double-blind study over 6 months.[13]

  • Patient Population: 100 outpatients (ages ~52 years) with baseline diastolic blood pressure between 100-120 mm Hg. Patients were randomized into treatment groups.[13]

  • Intervention:

    • Bopindolol Group (n=30): 2 mg per day.[13]

    • Propranolol Group (n=30): 120 mg per day.[13]

  • Methodology: Blood pressure and heart rate were measured at baseline and at follow-up intervals. Blood samples were collected to analyze serum glucose, potassium, triglycerides, and cholesterol.[13]

  • Primary Endpoints: Change in systolic and diastolic blood pressure from baseline to 6 months.

  • Secondary Endpoints: Changes in heart rate and metabolic parameters (lipids, glucose, electrolytes).

cluster_workflow Clinical Trial Workflow Screening Patient Screening (Mild/Moderate Hypertension) Baseline Baseline Measurement (BP, HR, Lipids, Glucose) Screening->Baseline Randomization Randomization Baseline->Randomization GroupB Treatment Arm 1: Bopindolol (2 mg/day) Randomization->GroupB n=30 GroupP Treatment Arm 2: Propranolol (120 mg/day) Randomization->GroupP n=30 FollowUp 6-Month Follow-up (Measure BP, HR, Lipids, Glucose) GroupB->FollowUp GroupP->FollowUp Analysis Data Analysis (Compare Endpoints) FollowUp->Analysis

Workflow for a comparative hypertension trial.
Protocol 2: Acute Hemodynamic Effects During Exercise

  • Objective: To compare the acute cardiovascular effects of Bopindolol and Propranolol at rest and during physical exertion.

  • Study Design: A randomized, crossover study.[16]

  • Patient Population: Hypertensive male patients (n=12).[16]

  • Intervention: Subjects received Bopindolol, Propranolol, and a placebo in a double-blind fashion, with a washout period between treatments.[16]

  • Methodology: Subjects underwent graded treadmill testing. Hemodynamic parameters including blood pressure, heart rate, oxygen consumption (VO2), and cardiac output were measured at various percentages of the subject's VO2 max (e.g., 25%, 45%, 60%, 75%).[16]

  • Primary Endpoints: Differences in heart rate and mean arterial pressure between treatment groups at various stages of exercise.

  • Secondary Endpoints: Differences in cardiac output and VO2.

Conclusion

Both Bopindolol and Propranolol are effective non-selective beta-blockers for the treatment of hypertension. The choice between them may be guided by their distinct pharmacological profiles.

Bopindolol offers the significant advantage of a long duration of action, permitting convenient once-daily dosing. Its mild intrinsic sympathomimetic activity may be preferable for patients prone to bradycardia or those who experience cold extremities with other beta-blockers. Furthermore, it appears to have a more favorable profile regarding long-term effects on lipid metabolism.[3][4]

Propranolol is a well-characterized and cost-effective option. Its lack of ISA leads to a more pronounced reduction in resting heart rate and cardiac output, which can be beneficial in specific cardiovascular conditions like angina or post-myocardial infarction.[10][12] However, its shorter half-life necessitates more frequent dosing, and its potential to worsen bronchospasm requires caution.[11]

Ultimately, the selection should be tailored to the individual patient's clinical profile, comorbidities, and tolerance.

References

Validating the Antihypertensive Effects of Bopindolol Fumarate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the antihypertensive efficacy of Bopindolol fumarate against other beta-blockers, supported by data from clinical studies. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into experimental methodologies and the pharmacological basis of Bopindolol's action.

Comparative Efficacy of this compound

This compound, a non-selective beta-adrenoceptor antagonist with intrinsic sympathomimetic activity (ISA), has demonstrated significant antihypertensive effects in various clinical trials.[1][2] Its long duration of action allows for once-daily administration, which may improve patient adherence to treatment.[3][4]

The following tables summarize the quantitative data from comparative studies, highlighting the effects of Bopindolol on blood pressure and heart rate.

Table 1: Antihypertensive Effects of Bopindolol Monotherapy

StudyDurationDaily DoseBaseline Supine BP (mmHg)End-of-Treatment Supine BP (mmHg)Change in Supine BP (mmHg)Baseline Supine Heart Rate (bpm)End-of-Treatment Supine Heart Rate (bpm)Change in Supine Heart Rate (bpm)
Multi-centre study (1990)[2]12 weeks1-2 mg169/103136/85-33/-188472-12
Hulthén et al. (1983)[5]12 weeks1-4 mg151/105129/88-22/-177571-4
van Brummelen et al. (1982)[4]12 weeks~2.2 mgNot SpecifiedSignificant ReductionNot SpecifiedNot SpecifiedSignificant ReductionNot Specified

Table 2: Comparative Antihypertensive Efficacy of Bopindolol vs. Other Beta-Blockers

StudyComparatorDurationBopindolol DoseComparator DoseBopindolol BP Reduction (mmHg)Comparator BP Reduction (mmHg)Notes
Andersson et al. (1985)[6]Metoprolol3 months1-2 mg100-200 mg26/1524/13No significant difference in antihypertensive response was observed between the two drugs.
Lefflerová et al. (1989)[7]Metoprolol3 monthsNot SpecifiedNot SpecifiedSimilar to MetoprololSimilar to BopindololBoth drugs achieved normalization of diastolic blood pressure in 70% of patients.
Review (1991)[8]MultipleVarious0.5-4 mgVariousSimilar efficacySimilar efficacyBopindolol's efficacy is comparable to propranolol, metoprolol, atenolol, pindolol, and nifedipine.

Experimental Protocols

The validation of Bopindolol's antihypertensive effects has been established through rigorous clinical trials. Below are the generalized methodologies employed in these key studies.

Protocol 1: Double-Blind, Crossover Comparison of Bopindolol and Metoprolol
  • Objective: To compare the antihypertensive efficacy and safety of bopindolol with metoprolol in patients with essential hypertension.[6][7]

  • Study Design: A double-blind, randomized, crossover trial.[6]

  • Patient Population: Male hypertensive patients (mean age 53 years) with uncomplicated essential hypertension.[6] In another study, 86 hypertensive patients with baseline diastolic blood pressure between 100 and 120 mmHg were included.[3]

  • Procedure:

    • Washout/Placebo Period: Patients undergo a placebo period of 2 to 6 weeks to establish baseline blood pressure.[4]

    • Randomization: Patients are randomly assigned to receive either bopindolol or metoprolol for a specified period (e.g., 3 months).[6]

    • Treatment Phase 1: The first assigned drug is administered. Doses are titrated to achieve a target diastolic blood pressure (e.g., ≤ 95 mmHg).[5]

    • Crossover: After the first treatment period, patients are switched to the other drug for the same duration.

    • Data Collection: Blood pressure and heart rate are measured at regular intervals (e.g., every two weeks) in both supine and standing positions, prior to the morning dose.[2] Twelve-lead ECG and side-effects are also recorded.[2]

  • Outcome Measures: The primary endpoints are the changes in systolic and diastolic blood pressure from baseline. Secondary endpoints include changes in heart rate and the incidence of adverse effects.

Protocol 2: Long-Term, Open-Label Efficacy Study of Bopindolol
  • Objective: To evaluate the long-term efficacy and safety of bopindolol monotherapy in maintaining blood pressure control.[6]

  • Study Design: An open-label, long-term follow-up study.

  • Patient Population: Patients who have completed a preceding comparative trial and have shown a positive response to bopindolol.[6]

  • Procedure:

    • Continuation of Treatment: Patients continue to receive bopindolol at their effective dose for an extended period (e.g., 1 year).[6]

    • Monitoring: Blood pressure and heart rate are monitored regularly. Some patients may be equipped for home blood pressure monitoring.[6]

    • Withdrawal Phase: At the end of the long-term treatment, bopindolol is withdrawn, and blood pressure and heart rate are monitored to observe the return to baseline values.[6]

  • Outcome Measures: Maintenance of blood pressure control over the long term and the effects of treatment withdrawal.

Mechanism of Action and Experimental Workflow

The antihypertensive effect of Bopindolol is primarily achieved through its antagonism of beta-adrenergic receptors. The following diagrams illustrate the signaling pathway and a typical clinical trial workflow.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta_Receptor β1/β2-Adrenergic Receptor Catecholamines->Beta_Receptor Activates Bopindolol Bopindolol Bopindolol->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates Blocked_Response Decreased Heart Rate & Blood Pressure Beta_Receptor->Blocked_Response AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Increased Heart Rate & Blood Pressure PKA->Cellular_Response

Caption: Bopindolol's mechanism of action.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_baseline Phase 2: Baseline Assessment cluster_treatment Phase 3: Intervention cluster_followup Phase 4: Follow-up & Analysis Recruitment Patient Recruitment (Essential Hypertension) Inclusion Inclusion/Exclusion Criteria Assessment Recruitment->Inclusion Consent Informed Consent Inclusion->Consent Placebo Placebo/Washout Period (2-6 weeks) Consent->Placebo Baseline_BP Baseline BP & HR Measurement Placebo->Baseline_BP Randomization Randomization Baseline_BP->Randomization Group_A Group A: Bopindolol Randomization->Group_A Group_B Group B: Comparator/Placebo Randomization->Group_B Titration Dose Titration (e.g., 4-week intervals) Group_A->Titration Follow_up Regular Follow-up Visits (BP, HR, ECG, AEs) Titration->Follow_up Data_Analysis Data Analysis (Efficacy & Safety) Follow_up->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Antihypertensive clinical trial workflow.

References

Enantioselective Separation of Bopindolol Fumarate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for the enantioselective separation of bopindolol fumarate, a non-selective beta-adrenergic antagonist.[1] Bopindolol is a prodrug that is converted to its active form, pindolol, in the body.[2] The enantiomers of beta-blockers can exhibit different pharmacological and toxicological profiles, making their separation and analysis crucial for drug development and quality control. This guide details various chromatographic techniques, chiral selectors, and experimental conditions, presenting quantitative data in accessible tables and visualizing workflows and mechanisms through diagrams.

Comparative Performance of Enantioselective Separation Methods

The enantioselective separation of bopindolol and related beta-blockers has been successfully achieved using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The choice of chiral stationary phase (CSP) is paramount for achieving effective separation. Macrocyclic antibiotic and polysaccharide-based CSPs have demonstrated high efficacy.

Supercritical Fluid Chromatography (SFC) with Macrocyclic Antibiotic CSPs

SFC offers advantages of high-speed analysis and reduced solvent consumption. Teicoplanin-based CSPs, such as TeicoShell, have been shown to be effective in resolving bopindolol enantiomers.

. Table 1: SFC Separation of Bopindolol Enantiomers

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Back Pressure (psi)Detection (nm)
TeicoShell (TS)CO2/MeOH/DEA (70/30/0.1, v/v/v)1.0402000220
NicoShell (NS)CO2/MeOH/DEA (70/30/0.1, v/v/v)1.0402000220

Data sourced from a study on the enantioseparation of bopindolol using tandem coupled columns in SFC.[3]

High-Performance Liquid Chromatography (HPLC) with Polysaccharide and Macrocyclic Antibiotic CSPs

Table 2: HPLC Separation of Pindolol Enantiomers (for comparison)

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Detection (nm)Retention Time (min)Resolution (Rs)
CHIRAL ART Cellulose-SCn-hexane/ethanol/diethylamine (40/60/0.1)1.025265Not specifiedHigh
CHIRAL ART Cellulose-SCmethanol/diethylamine (100/0.1)1.025265Not specifiedHigh
Chiralpak AD-Hn-hexane-ethanol-diethylamine (860:140:0.05, v/v)0.9Ambient21510.1 (S), 13.1 (R)5.92

Data for CHIRAL ART Cellulose-SC from a study on chiral separation of pindolol enantiomers.[4] Data for Chiralpak AD-H from a validated stability-indicating HPLC method for pindolol.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting separation methods. Below are representative protocols based on the compared techniques.

Protocol 1: SFC Enantioseparation of Bopindolol on TeicoShell

Objective: To separate the enantiomers of bopindolol using a teicoplanin-based chiral stationary phase in supercritical fluid chromatography.

Instrumentation:

  • SFC system equipped with a back pressure regulator

  • TeicoShell column

  • UV Detector

Reagents:

  • Carbon dioxide (SFC grade)

  • Methanol (HPLC grade)

  • Diethylamine (DEA)

Procedure:

  • Prepare the mobile phase by mixing carbon dioxide and a modifier of methanol with diethylamine in a ratio of 70:30 (v/v) with 0.1% DEA in the methanol portion.

  • Set the column temperature to 40°C.

  • Set the flow rate to 1.0 mL/min.

  • Apply a back pressure of 2000 psi.

  • Dissolve this compound standard in the mobile phase modifier.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers using a UV detector at a wavelength of 220 nm.[3]

Protocol 2: HPLC Enantioseparation of Pindolol on Chiralpak AD-H (Adaptable for Bopindolol)

Objective: To separate the enantiomers of a beta-blocker using a polysaccharide-based chiral stationary phase in high-performance liquid chromatography.

Instrumentation:

  • HPLC system with an isocratic pump

  • Chiralpak AD-H column (250 mm x 4.6 mm i.d.)

  • UV Detector

Reagents:

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (DEA)

Procedure:

  • Prepare the mobile phase by mixing n-hexane, ethanol, and diethylamine in a ratio of 860:140:0.05 (v/v/v).

  • Maintain the column at ambient temperature.

  • Set the flow rate to 0.9 mL/min.

  • Dissolve the sample in a 50:50 (v/v) mixture of n-hexane and ethanol.

  • Inject the sample onto the column.

  • Detect the separated enantiomers using a UV detector at 215 nm.

Visualizing the Process and Mechanism

Experimental Workflow

The general workflow for developing an enantioselective separation method involves several key stages, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_chrom Chromatographic Separation cluster_detect Detection & Analysis prep1 Dissolve this compound in appropriate solvent chrom1 Inject sample into HPLC/SFC system prep1->chrom1 chrom2 Mobile phase carries sample to Chiral Stationary Phase chrom1->chrom2 chrom3 Differential interaction of enantiomers with CSP chrom2->chrom3 chrom4 Separated enantiomers elute at different times chrom3->chrom4 detect1 UV detector measures absorbance chrom4->detect1 detect2 Chromatogram is generated detect1->detect2 detect3 Calculate Retention Times, Resolution, and Selectivity detect2->detect3 G cluster_drug Drug Action cluster_receptors Receptor Interaction cluster_effects Physiological Effects bop Bopindolol beta1 β1-Adrenergic Receptor (Heart) bop->beta1 Antagonist beta2 β2-Adrenergic Receptor (Lungs, Blood Vessels) bop->beta2 Antagonist ht 5-HT Receptors bop->ht Interaction effect1 Decreased Heart Rate beta1->effect1 effect3 Inhibition of Renin Secretion beta1->effect3 effect2 Reduced Blood Pressure beta2->effect2 effect4 Modulation of Neurotransmission ht->effect4

References

Independent Validation of Published Bopindolol Fumarate Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of Bopindolol fumarate with other commonly used beta-blockers, namely propranolol, metoprolol, and carvedilol. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of Bopindolol's pharmacological profile and clinical efficacy.

Pharmacological Properties: A Quantitative Comparison

The following tables summarize the binding affinities (pKi) and functional potencies (pA2) of Bopindolol and its active metabolite, compared with propranolol, metoprolol, and carvedilol for β1 and β2 adrenergic receptors. This data is crucial for understanding the receptor interaction and selectivity of these compounds.

Table 1: Comparative Binding Affinities (pKi) at β-Adrenergic Receptors

CompoundpKi (β1)pKi (β2)Selectivity (β1/β2)
Bopindolol8.18.5Non-selective
Bopindolol Metabolite (18-502)8.88.7Non-selective
Propranolol8.58.8Non-selective
Metoprolol8.26.8β1-selective
Carvedilol8.68.9Non-selective

Note: pKi is the negative logarithm of the inhibition constant (Ki). Higher values indicate stronger binding affinity. Data is compiled from various preclinical studies and should be interpreted with consideration of potential variations in experimental conditions.

Table 2: Comparative Functional Antagonism (pA2) at β-Adrenergic Receptors

CompoundpA2 (β1)pA2 (β2)
Bopindolol8.48.3
Bopindolol Metabolite (18-502)9.08.9
Propranolol8.78.6
Metoprolol8.06.4
Carvedilol8.27.8

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher values indicate greater potency. Data is compiled from various preclinical studies.

Clinical Efficacy in Hypertension and Angina Pectoris

The following tables provide a comparative summary of the clinical efficacy of Bopindolol and the selected alternative beta-blockers in the treatment of hypertension and stable angina pectoris. The data is derived from various clinical trials and reflects the approximate therapeutic effectiveness of these drugs.

Table 3: Comparative Efficacy in the Treatment of Hypertension

DrugTypical Daily Dose RangeMean Reduction in Diastolic Blood Pressure (mmHg)Percentage of Patients Achieving Target Blood Pressure
Bopindolol1-2 mg10-15[1][2][3]~70-83% (DBP ≤ 90-95 mmHg)[1][3]
Propranolol80-240 mg~10-15[4][5][6]Varies by dose and patient population
Metoprolol100-200 mg~10-15[7][8]~60-85% (DBP ≤ 90 mmHg)[7]
Carvedilol12.5-50 mg~8-12[9][10]~56-66% (DBP < 90 mmHg)[9]

Note: The reported efficacy can vary based on the patient population, study design, and duration of treatment. DBP = Diastolic Blood Pressure.

Table 4: Comparative Efficacy in the Treatment of Stable Angina Pectoris

DrugTypical Daily Dose RangeReduction in Angina Attack Frequency
Bopindolol1-2 mg~90% reduction from baseline[11][12]
Propranolol160-320 mg~25-50% reduction from baseline[13][14][15]
Metoprolol150 mgSignificant reduction compared to placebo[16]
Carvedilol25-50 mgSignificant reduction in ischemic episodes[17]

Note: The reported efficacy can vary based on the patient population, study design, and duration of treatment.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the β-adrenergic receptor signaling pathway and a typical workflow for a radioligand binding assay.

G cluster_membrane Cell Membrane beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Activation camp cAMP ac->camp Conversion agonist Agonist (e.g., Epinephrine) agonist->beta_receptor antagonist Antagonist (e.g., Bopindolol) antagonist->beta_receptor atp ATP atp->ac pka Protein Kinase A camp->pka Activation cellular_response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) pka->cellular_response Phosphorylation of target proteins

β-Adrenergic Receptor Signaling Pathway

G start Start prepare_membranes Prepare Cell Membranes Expressing β-Adrenergic Receptors start->prepare_membranes incubate Incubate Membranes with Radioligand and Test Compound (Bopindolol or Alternative) prepare_membranes->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Bound Radioactivity (e.g., Scintillation Counting) separate->quantify analyze Data Analysis (Calculate Ki) quantify->analyze end End analyze->end

References

Clinical trial data on Bopindolol fumarate for hypertension research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of antihypertensive therapies, bopindolol fumarate presents a noteworthy profile. As a non-selective beta-adrenoceptor antagonist with intrinsic sympathomimetic activity (ISA), its clinical performance offers a distinct alternative to other beta-blockers. This guide provides a comparative analysis of bopindolol, supported by clinical trial data and detailed experimental methodologies.

Comparative Clinical Efficacy

Clinical trials have demonstrated the antihypertensive efficacy of bopindolol, often comparing it with other established beta-blockers such as metoprolol. The data highlights comparable blood pressure control with potential differences in heart rate modulation, a key consideration in patient stratification.

Key Clinical Trial Data: Bopindolol vs. Metoprolol in Mild to Moderate Hypertension.[1]
ParameterBopindolol GroupMetoprolol Group
Number of Patients 4343
Treatment Duration 3 months3 months
Primary Outcome Diastolic BP < 95 mmHgDiastolic BP < 95 mmHg
Patients Achieving Primary Outcome 70%70%

This double-blind comparative study indicates that bopindolol is as effective as metoprolol in controlling blood pressure in patients with mild to moderate hypertension.[1] The incidence of undesirable effects for both drugs was low, and they were well-tolerated.[1]

Experimental Protocols

The following outlines a typical experimental design for a clinical trial comparing bopindolol and metoprolol in the treatment of hypertension, based on common practices in the field.

Study Design: A multicenter, randomized, double-blind, parallel-group study is conducted.

Participant Selection:

  • Inclusion Criteria: Adult patients aged 18-70 with a diagnosis of essential hypertension (e.g., diastolic blood pressure ≥ 95 mmHg).[1][2] Specific criteria often include factors like age and the presence of cardiovascular risk factors.[2]

  • Exclusion Criteria: Patients with secondary hypertension, a history of myocardial infarction or stroke within the previous six months, congestive heart failure, significant renal or hepatic impairment, or known hypersensitivity to beta-blockers.[3][4]

Treatment Protocol:

  • Washout Period: A 2-4 week washout period where all previous antihypertensive medications are discontinued.

  • Randomization: Patients are randomly assigned to receive either bopindolol or metoprolol.

  • Dosing: Treatment is initiated at a low dose and titrated upwards at specified intervals (e.g., every 2-4 weeks) to achieve the target blood pressure (e.g., diastolic BP < 90 mmHg).

  • Blood Pressure and Heart Rate Measurement: Blood pressure and heart rate are measured at regular intervals throughout the study. Standardized procedures are followed, including a 5-minute rest period before measurement and taking the average of at least two readings.[5][6] Measurements are typically taken in the seated position.[6]

Mechanism of Action and Signaling Pathway

Bopindolol is a non-selective beta-adrenoceptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[7] A key feature of bopindolol is its intrinsic sympathomimetic activity (ISA), which means it also partially activates these receptors.[8][9][10] This partial agonism can be beneficial as it may prevent profound bradycardia or bronchoconstriction that can occur with pure beta-blockers.

The signaling pathway of beta-adrenergic receptors involves G-protein coupling. Upon stimulation by catecholamines (like norepinephrine and epinephrine), the receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[11][12] cAMP then activates protein kinase A (PKA), leading to various downstream effects, including increased heart rate and contractility. Bopindolol competes with catecholamines for binding to the receptor. As a partial agonist, it elicits a submaximal response compared to full agonists, while also blocking the effects of endogenous catecholamines.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Norepinephrine, Epinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Binds & Activates (Full Agonist) Bopindolol Bopindolol Bopindolol->Beta_Receptor Binds & Partially Activates (Partial Agonist/Antagonist) Blocked_Response Blocked/Modulated Cellular Response G_Protein Gs Protein Beta_Receptor->G_Protein Activates Beta_Receptor->Blocked_Response Antagonistic Effect AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↑ Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to start Patient Recruitment (Hypertensive Population) screening Screening & Informed Consent start->screening washout Washout Period (Discontinue prior meds) screening->washout randomization Randomization washout->randomization group_A Group A: Bopindolol Treatment randomization->group_A Arm 1 group_B Group B: Metoprolol Treatment randomization->group_B Arm 2 titration_A Dose Titration group_A->titration_A titration_B Dose Titration group_B->titration_B followup_A Follow-up Visits (BP & HR Monitoring) titration_A->followup_A followup_B Follow-up Visits (BP & HR Monitoring) titration_B->followup_B end_study End of Study (Data Analysis) followup_A->end_study followup_B->end_study

References

Safety Operating Guide

Personal protective equipment for handling Bopindolol fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for handling Bopindolol fumarate, including operational and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to minimize exposure. The following PPE is recommended when handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or latex, powder-free. Two pairs should be worn when compounding.[7]
Body Protection Disposable GownLong-sleeved with back closure and tight-fitting cuffs.[8]
Respiratory Protection Face MaskA disposable, cleanroom-grade face mask is essential.[8] For situations with a risk of aerosolization, a NIOSH-approved N95 respirator is recommended.[9]
Eye Protection Safety GogglesProvide a seal around the eyes to protect against splashes.[8]
Head and Foot Protection Bouffant Cap and Shoe CoversTo prevent contamination of the work area and product.[7]

Operational Plan for Safe Handling

A systematic workflow ensures safety at every stage of handling this compound.

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[9]

  • Ensure the work area is well-ventilated.

  • Have an emergency eyewash station and safety shower readily accessible.

2. Donning PPE:

  • Follow the proper sequence for putting on PPE: shoe covers, bouffant cap, face mask, goggles, and then gown. Gloves should be donned last, with one pair tucked under the gown cuffs and the outer pair over the cuffs.

3. Handling and Weighing:

  • When weighing the powder, use a balance with a draft shield or conduct the operation within a ventilated enclosure.

  • Avoid creating dust. If any material is spilled, clean it up immediately following the spill response protocol.

  • Do not eat, drink, or smoke in the handling area.[5][6]

4. Post-Handling and Decontamination:

  • Thoroughly wash hands and any exposed skin after handling.[5][6]

  • Decontaminate all surfaces and equipment used in the handling process.

  • Doff PPE in the reverse order of donning, being careful to avoid self-contamination.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Categorization: All materials that have come into contact with this compound, including gloves, gowns, masks, and any disposable equipment, should be considered hazardous waste.

  • Containment: Place all contaminated waste in a clearly labeled, sealed, and leak-proof container.

  • Disposal: Dispose of the hazardous waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Below is a diagram illustrating the safe handling workflow for this compound.

Bopindolol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Designate Work Area (Fume Hood/BSC) B Assemble PPE A->B C Don PPE B->C D Handle/Weigh Bopindolol C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Doff PPE F->G H Segregate Waste G->H I Dispose via Approved Channels H->I

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.